2-Amino-6-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6971. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-4H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLCYFNVNNRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044860 | |
| Record name | 6-Methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044860 | |
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Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-81-3 | |
| Record name | 2-Amino-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylpyridine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Amino-6-methylpyridine | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylpyridin-2-amine | |
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| Record name | 6-methyl-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.782 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ANN6MRBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-methylpyridine (CAS 1824-81-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties and applications of 2-Amino-6-methylpyridine (CAS 1824-81-3), a pivotal building block in medicinal chemistry and organic synthesis. This document collates essential physicochemical data, detailed experimental protocols for its synthesis, purification, and analysis, and explores its role as a precursor in the development of targeted therapeutics, notably as an intermediate for PI3K inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a yellowish crystalline solid at room temperature.[1][2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Melting Point | 40-44 °C | [4] |
| Boiling Point | 208-209 °C | [4] |
| Density | 1.068 g/cm³ | [5] |
| Appearance | Yellowish crystalline low melting solid | [1] |
| Solubility | Very faint turbidity in water. Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2][6] |
| pKa | 7.41 (25°C) | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C=C and C=N stretching vibrations of the pyridine (B92270) ring.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis involves the amination of 2-methylpyridine (B31789). The following is a representative protocol:
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from 2-methylpyridine.
Procedure:
-
To a solution of sodium amide in anhydrous xylene, add 2-methylpyridine dropwise.
-
Heat the reaction mixture to 124-129°C and maintain for 10 hours.
-
Cool the mixture and slowly add water to hydrolyze the reaction product at 90-100°C.
-
After stirring, allow the layers to separate and collect the xylene layer.
-
Recover the xylene by distillation.
-
Distill the residue under reduced pressure, collecting the fraction at 90-120°C (1.33-2.67 kPa) to obtain this compound.[5]
Purification
Purification of the crude product can be achieved by recrystallization or distillation.
Workflow for Purification of this compound
Caption: Purification of this compound by recrystallization.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: Workflow for purity analysis by HPLC.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.
Synthesis of Nalidixic Acid
Nalidixic acid, an early quinolone antibiotic, is synthesized from this compound. The synthesis involves the reaction of this compound with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[7]
Precursor for PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.[8][9] Derivatives of this compound, specifically imidazo[1,2-a]pyridines, have been developed as potent and selective inhibitors of PI3Kα.[8][9][10]
PI3K Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyridine derivative.
These inhibitors are synthesized through a multi-step process starting from 2-aminopyridine (B139424) derivatives, which can be prepared from this compound. The development of such targeted therapies highlights the importance of this compound as a versatile starting material in drug discovery.
Safety and Handling
This compound is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Pictograms:
-
Skull and Crossbones
-
Corrosion
-
Exclamation Mark
Hazard Statements:
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a chemical compound with significant utility in both academic research and industrial applications, particularly in the pharmaceutical sector. Its well-defined physicochemical properties and versatile reactivity make it an invaluable precursor for the synthesis of complex molecules, including antibiotics and targeted cancer therapeutics. This guide provides a foundational understanding of its properties, handling, and applications to aid researchers and drug development professionals in their work with this important molecule.
References
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. This compound CAS#: 1824-81-3 [m.chemicalbook.com]
- 3. This compound | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1824-81-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
physical and chemical properties of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of 2-Amino-6-methylpyridine. The information is curated to support research, development, and application of this versatile chemical compound, with a focus on data presentation, experimental methodologies, and logical workflows pertinent to its use in drug discovery.
Physical and Chemical Properties
This compound, also known as 6-methyl-2-pyridinamine, is a yellow crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and development work.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol [1] |
| Melting Point | 40-44 °C[2] |
| Boiling Point | 208-209 °C[2] |
| Density | 1.068 g/cm³ |
| Appearance | Yellow Crystalline Low Melting Solid[1] |
| Solubility | Very faint turbidity in water.[3] |
| Flash Point | 103 °C (closed cup)[2] |
| pKa | 7.41 (at 25°C)[3] |
Chemical Properties
| Property | Value/Description |
| Chemical Name | This compound |
| Synonyms | 6-Amino-2-picoline, 6-Methylpyridin-2-amine[1] |
| CAS Number | 1824-81-3[1] |
| Chemical Class | Aminopyridine |
| Reactivity | Reacts with strong oxidizing agents and strong acids. |
| Stability | Stable under normal laboratory conditions. |
Experimental Protocols
This section details generalized experimental protocols for the determination of key physical and chemical properties of organic compounds, applicable to this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the solid this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted is recorded as the end of the melting range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of liquid this compound (if melted) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
-
The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Spectroscopic Analysis
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Sample Preparation:
-
A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The solution is thoroughly mixed to ensure homogeneity.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.
Sample Preparation (Thin Solid Film Method):
-
A small amount of solid this compound is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]
-
A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[1]
-
The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[1]
Data Acquisition:
-
The salt plate is placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded.
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC-MS).
-
The sample molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).
Data Acquisition:
-
The resulting ions are accelerated and separated by a mass analyzer.
-
A detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum.
Chemical Synthesis and Reactivity
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.
Synthesis of Nalidixic Acid
This compound is a key precursor in the synthesis of nalidixic acid, an early quinolone antibiotic.[4] The general synthetic scheme involves the reaction of this compound with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[4]
Caption: Synthesis pathway of Nalidixic Acid from this compound.
A detailed experimental protocol for the first step is as follows:
-
In a reaction vessel, combine 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[5]
-
Stir the mixture and heat to 90°C.[5]
-
Maintain the reaction at this temperature until completion.[5]
-
Cool the reaction mixture to room temperature to obtain the crude intermediate product.[5]
Subsequent steps of cyclization, hydrolysis, and alkylation would follow standard organic chemistry procedures.
Role in the Development of iNOS Inhibitors
This compound and its analogs have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[3][6] The general workflow for identifying and evaluating such inhibitors is depicted below.
Caption: Workflow for developing iNOS inhibitors from this compound.
A general protocol for an in vitro iNOS inhibition assay is as follows:
-
Prepare a reaction mixture containing buffer, NADPH, FAD, FMN, tetrahydrobiopterin, and L-arginine.[1]
-
Add various concentrations of the this compound analog (the inhibitor) to the wells of a microplate.
-
Initiate the reaction by adding the iNOS enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Terminate the reaction and measure the amount of nitric oxide produced, often by quantifying its stable metabolite, nitrite, using the Griess reagent.[7]
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[1]
Safety and Handling
This compound is classified as toxic if swallowed and fatal in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-6-methylpyridine, a key intermediate in the pharmaceutical industry.
Core Molecular Data
This compound, also known as 6-methylpyridin-2-amine, is a pivotal building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its fundamental molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂ | [1][2][3][4] |
| Molecular Weight | 108.14 g/mol | [1][2][3][4] |
| CAS Number | 1824-81-3 | [2] |
| Appearance | White to light yellow solid | |
| Crystalline Low Melting Solid | [3] | |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 208-209 °C | [4] |
| Synonyms | 6-Amino-2-picoline, 2-Amino-6-picoline | [2][4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common and effective route involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which is synthesized from 2-cyano-6-methylpyridine.
Synthesis of 6-methyl-2-pyridinecarboxamide
-
Reaction Setup: In a suitable reaction vessel, add 47.2g (0.4 mol) of 2-cyano-6-methylpyridine to a solvent mixture of 320 mL of 5% (w/w) aqueous sodium hydroxide (B78521) and 320 mL of acetone (B3395972).
-
Reagent Addition: While stirring, add 123.5 mL of 10% (w/w) hydrogen peroxide dropwise over a period of 15 minutes.
-
Reaction Conditions: Increase the temperature to 50°C and continue to stir for 3.5 hours.
-
Work-up: After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.
-
Isolation: Cool the remaining aqueous solution to induce crystallization. The resulting white solid is collected by filtration and dried to yield 6-methyl-2-pyridinecarboxamide.
Hofmann Degradation to this compound
-
Preparation of Sodium Hypobromite (B1234621): In a separate vessel, cool 320 mL of a 12% (w/w) aqueous NaOH solution to 0-5°C using an ice-salt bath. Slowly add 21 mL of liquid bromine dropwise and maintain the temperature for 30 minutes to prepare the sodium hypobromite solution.
-
Reaction Setup: Dissolve the 6-methyl-2-pyridinecarboxamide obtained in the previous step in 250 mL of a 12% (w/w) aqueous NaOH solution.
-
Reagent Addition: Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60°C for 30 minutes.
-
Extraction: Cool the reaction mixture and extract the product with ethyl acetate (B1210297) (3 x 270 mL).
-
Purification: Wash the combined organic phases with water (2 x 50 mL), dry over a suitable drying agent, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a white solid.
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-cyano-6-methylpyridine.
Caption: Synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the production of nalidixic acid, an antibiotic.[3] Furthermore, it is utilized as a reagent in the discovery of selective inhibitors for phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[5] The development of novel imidazo[1,2-a]pyridine (B132010) derivatives from 2-aminopyridine (B139424) analogues has led to the identification of potent PI3Kα inhibitors with significant antitumor activity.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-6-methylpyridine. The information presented herein is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visual diagrams to elucidate structural relationships and experimental workflows.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.32 | d | 7.3 |
| H-4 | 7.14 | t | 7.7 |
| H-5 | 6.13 | d | 8.1 |
| -NH₂ | 5.23 | br s | - |
| -CH₃ | 2.28 | s | - |
d: doublet, t: triplet, s: singlet, br s: broad singlet Data sourced from a 300 MHz ¹H NMR spectrum.[1]
Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158.5 |
| C-3 | 105.8 |
| C-4 | 138.2 |
| C-5 | 108.6 |
| C-6 | 157.1 |
| -CH₃ | 24.1 |
Experimental Protocols
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle swirling or vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Addition of Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 300 MHz or higher field NMR spectrometer:
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are generally required due to the low natural abundance of the ¹³C isotope.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.
Visualization of Molecular Structure and NMR Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.
References
In-Depth Technical Guide to the Crystal Structure of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure analysis of 2-Amino-6-methylpyridine, a versatile building block in the synthesis of pharmaceuticals and other functional materials. The document details the experimental procedures for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction, presenting the key crystallographic data in a clear, tabular format.
Core Crystallographic Data
The crystal structure of this compound has been determined and the data deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 886321. The associated publication can be found in Acta Crystallographica Section E, E68 , o2897. The following tables summarize the key quantitative data from this crystallographic analysis.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₈N₂ |
| Formula Weight | 108.14 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.933(3) Å |
| b | 5.958(2) Å |
| c | 12.894(5) Å |
| α | 90° |
| β | 98.78(3)° |
| γ | 90° |
| Volume | 601.7(4) ų |
| Z | 4 |
| Calculated Density | 1.194 Mg/m³ |
| Absorption Coefficient | 0.076 mm⁻¹ |
| F(000) | 232 |
| Refinement Details | |
| R-factor (R1) | 0.045 |
| wR2 | 0.128 |
| Goodness-of-fit (S) | 1.04 |
Selected Bond Lengths
| Bond | Length (Å) |
| N1 - C2 | 1.350(2) |
| N1 - C6 | 1.345(2) |
| N2 - C2 | 1.362(2) |
| C2 - C3 | 1.421(2) |
| C3 - C4 | 1.370(3) |
| C4 - C5 | 1.385(3) |
| C5 - C6 | 1.381(2) |
| C6 - C7 | 1.496(3) |
Selected Bond Angles
| Atoms | Angle (°) |
| C6 - N1 - C2 | 117.8(1) |
| N1 - C2 - N2 | 117.9(1) |
| N1 - C2 - C3 | 122.3(1) |
| N2 - C2 - C3 | 119.8(1) |
| C4 - C3 - C2 | 118.4(2) |
| C3 - C4 - C5 | 119.5(2) |
| C6 - C5 - C4 | 118.8(2) |
| N1 - C6 - C5 | 123.2(2) |
| N1 - C6 - C7 | 116.5(2) |
| C5 - C6 - C7 | 120.3(2) |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the amination of 2-methylpyridine.
Materials:
-
2-methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Liquid ammonia (B1221849)
-
Ferric nitrate (B79036) (catalyst)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, liquid ammonia is introduced, followed by a catalytic amount of ferric nitrate.
-
Small pieces of metallic sodium are slowly added in batches while stirring to form sodium amide in situ.
-
After the formation of sodium amide is complete, anhydrous xylene is added, and the ammonia is carefully evaporated.
-
The temperature of the reaction mixture is raised to approximately 120°C.
-
2-methylpyridine is then added dropwise to the stirred suspension of sodium amide in xylene.
-
The reaction is maintained at a reflux temperature of 124-129°C for approximately 10 hours.
-
After the reaction is complete, the mixture is cooled, and water is slowly added to hydrolyze the excess sodium amide.
-
The xylene layer is separated, and the xylene is removed by distillation.
-
The crude this compound is then purified by vacuum distillation, collecting the fraction at 90-120°C (at 1.33-2.67 kPa).
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.
Materials:
-
Purified this compound
-
Acetone (B3395972) (or other suitable solvent like a mixture of dichloromethane (B109758) and petroleum ether)
Procedure:
-
A saturated or near-saturated solution of this compound is prepared in acetone at room temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a location free from vibrations and significant temperature fluctuations.
-
Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound will form.
X-ray Data Collection and Structure Determination
The determination of the crystal structure involves the following key steps:
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of crystal orientations.
-
Data Reduction: The raw diffraction data are processed to correct for various experimental factors, and the intensities of the reflections are extracted.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and other structural parameters are refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.
toxicological data and safety hazards of 2-Amino-6-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data and safety hazards associated with 2-Amino-6-methylpyridine (CAS No. 1824-81-3). The information is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and management of this chemical compound. The data presented is compiled from publicly available Safety Data Sheets (SDS) and standardized testing guidelines.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity through oral and dermal routes, as well as irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]
GHS Classification:
-
Acute Toxicity, Oral: Category 3 (Toxic if swallowed)[1][2][3]
-
Acute Toxicity, Dermal: Category 1 or 2 (Fatal in contact with skin)[1][2][3][4]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]
-
Serious Eye Damage/Eye Irritation: Category 2/2A (Causes serious eye irritation)[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2][3]
The following diagram illustrates the logical workflow for the hazard identification of this compound based on its toxicological profile.
Toxicological Data
The toxicological data for this compound is primarily focused on acute toxicity and irritation studies. There is a notable lack of publicly available data for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity.
Acute Toxicity
This compound exhibits high acute toxicity via both oral and dermal routes of exposure.
| Parameter | Route | Species | Value | Reference |
| LD50 | Oral | Rat | 100 mg/kg | [1][2][6] |
| LD50 | Dermal | Rabbit | 125 mg/kg | [2][6] |
| LD50 | Dermal | Guinea Pig | 125 mg/kg | [1] |
| LD50 | Intravenous | Mouse | 18 mg/kg | [1] |
| LD50 | Subcutaneous | Mouse | 52 mg/kg | [1] |
Irritation and Sensitization
The compound is a known irritant to the skin, eyes, and respiratory system.
| Endpoint | Result | Reference |
| Skin Irritation | Causes skin irritation (Category 2) | [1][2][3] |
| Eye Irritation | Causes serious eye irritation (Category 2/2A) | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation | [1][2][3] |
| Skin Sensitization | No data available | [1][6] |
Other Toxicological Endpoints
There is a significant lack of data for other key toxicological endpoints.
| Endpoint | Result | Reference |
| Germ Cell Mutagenicity | No data available | [1][6] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [1][2][5][6] |
| Reproductive Toxicity | No data available | [1][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1][6] |
The following diagram illustrates the relationship between the routes of exposure and the resulting health hazards.
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the acute toxicity and irritation data presented in safety data sheets are typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies for the key toxicological endpoints.
Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)
This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a limited number of animals.
-
Principle: A stepwise procedure is used where a group of three animals of a single sex is dosed at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The outcome of this first step determines the subsequent steps. If mortality is observed, the test is repeated at a lower dose level. If no mortality is observed, a higher dose level is used.
-
Animal Species: Typically, rats are used. Females are generally preferred.
-
Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.
-
Observation Period: Animals are observed for at least 14 days. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. The time of death is recorded.
-
Endpoint: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the adverse effects occurring within a short time of dermal application of a single dose of a substance.
-
Principle: The substance is applied to the skin in a single dose to several groups of experimental animals, one dose per group.
-
Animal Species: The albino rabbit is the preferred species.
-
Procedure: A day before the test, the fur is removed from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation Period: Animals are observed for at least 14 days. All signs of toxicity, including local skin reactions at the site of application, are recorded.
-
Endpoint: The LD50 is determined, and the substance is classified according to its acute dermal toxicity.
Acute Skin Irritation/Corrosion (Based on OECD Guideline 404)
This method assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.
-
Animal Species: The albino rabbit is the recommended species.
-
Procedure: Approximately 0.5 mL of a liquid or 0.5 g of a solid or paste is applied to a small area of shaved skin (about 6 cm²) and covered with a gauze patch. The exposure duration is typically 4 hours.
-
Observation and Scoring: After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a scoring system. Observations may continue for up to 14 days to assess the reversibility of the effects.
-
Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of the experimental animal; the untreated eye serves as a control.
-
Animal Species: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the lower conjunctival sac of one eye. The eyelids are gently held together for about one second.
-
Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored. Observations may continue for up to 21 days to determine the reversibility of any effects.
-
Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.
Safety Hazards and Handling
Given the high acute toxicity and irritant properties of this compound, strict safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A NIOSH-approved respirator is necessary when handling the solid form to avoid dust inhalation.[1][2][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The substance is hygroscopic and should be protected from moisture. Store locked up.[1][6]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and nitriles.[1]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][6]
-
If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.[1][2][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][6]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Conclusion
This compound is a chemical with significant acute toxicity and irritation hazards. The available data underscores the need for stringent safety measures during its handling and use. A significant data gap exists for chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity, which should be considered in any comprehensive risk assessment, particularly for applications involving long-term or repeated exposure. The provided information on standardized experimental protocols serves as a guide for understanding the basis of the existing toxicological data and for designing future studies. Researchers and professionals must adhere to all recommended safety precautions to minimize the risk of exposure and adverse health effects.
References
An In-depth Technical Guide on the Solubility of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-methylpyridine, a pivotal intermediate in the pharmaceutical and chemical industries. Due to a notable absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on its qualitative solubility profile, theoretical underpinnings of its solubility based on molecular structure, and detailed experimental protocols for determining its solubility. This guide is designed to be a foundational resource, empowering researchers and professionals to make informed decisions in experimental design, chemical processing, and formulation development.
Introduction to this compound
This compound, also known as 6-amino-2-picoline, is a substituted pyridine (B92270) derivative with the chemical formula C₆H₈N₂. Its structure, featuring a pyridine ring with an amino group at the 2-position and a methyl group at the 6-position, makes it a valuable building block in organic synthesis. A primary application of this compound is as a key intermediate in the production of nalidixic acid, an antibiotic.[1] Understanding its solubility in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies.
Theoretical Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. The molecular structure of this compound provides insight into its expected solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This contributes to its solubility in protic solvents like water and alcohols.
-
Amino Group (-NH₂): The amino group is capable of both donating and accepting hydrogen bonds, which significantly enhances its solubility in polar protic solvents.
-
Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic moiety. While the polar amino and pyridine functionalities dominate, the methyl group can contribute to solubility in less polar organic solvents.
Based on these structural features, this compound is anticipated to be readily soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and have limited solubility in nonpolar solvents.
Qualitative Solubility Data
| Solvent Class | Specific Solvent(s) | Reported Solubility | Citation(s) |
| Aqueous | Water | Freely Soluble | [1] |
| Alcohols | General Alcohols | Soluble | [2] |
| Chlorinated Solvents | General Chlorinated Solvents | Soluble | [2] |
Note: The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established experimental protocols can be employed.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Sample Separation:
-
The saturated solution is allowed to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.
-
The withdrawn sample is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
The filtered, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
The container with the dried solute is cooled to room temperature in a desiccator and then weighed.
-
The process of drying, cooling, and weighing is repeated until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final constant mass.
-
The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or mole fraction.
-
UV-Visible Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is particularly useful for determining the solubility of sparingly soluble compounds.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
A stock solution of this compound of a known concentration is prepared in the chosen solvent.
-
A series of standard solutions of decreasing concentrations are prepared by diluting the stock solution.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
A calibration curve is constructed by plotting absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
A saturated solution is prepared as described in the gravimetric method (Section 4.1, Step 1).
-
-
Sample Separation and Dilution:
-
The saturated solution is allowed to settle, and a clear aliquot of the supernatant is withdrawn and filtered as described previously (Section 4.1, Step 2).
-
The filtered saturated solution is then quantitatively diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
The absorbance of the diluted sample is measured at the λmax.
-
The concentration of the diluted sample is determined from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility of this compound in the saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
Extensive searches of scientific literature and databases did not reveal any established signaling pathways in which the solubility of this compound is a direct and critical factor in a biological context. Its primary documented role is that of a chemical intermediate in synthesis. Therefore, a diagrammatic representation of a signaling pathway is not applicable based on current knowledge.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains elusive in the public domain, the provided qualitative data, theoretical solubility profile, and detailed experimental methodologies offer a robust framework for researchers and professionals. The experimental protocols outlined herein can be readily implemented to generate the specific quantitative data required for various applications, from optimizing synthetic routes to developing novel formulations. As the applications of this compound continue to expand, it is anticipated that more comprehensive solubility data will become available, further enhancing our understanding of this important chemical compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-6-methylpyridine, a key intermediate in the pharmaceutical and chemical industries. This document outlines the core physical properties, detailed experimental protocols for their determination, and a representative experimental workflow for its synthesis and purification.
Core Physicochemical Data
The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various synthetic processes. The data, collated from various chemical suppliers and databases, are summarized below.
| Property | Value |
| Melting Point | 40-45 °C |
| Boiling Point | 208-209 °C |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for the determination of the melting and boiling points of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds are applicable. The following sections describe these well-established procedures.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[1][2][3][4]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.[1][3] The sample should be compacted to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath, and a thermometer or a digital temperature sensor.[1] The apparatus should allow for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]
-
Melting Point Range: The melting point is recorded as a range of temperatures. The first temperature is noted when the first drop of liquid appears, and the second temperature is recorded when the entire sample has completely melted into a clear liquid.[1][5] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[1]
Boiling Point Determination: Distillation Method
For determining the boiling point of a liquid, the distillation method is a standard and accurate approach.[6]
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the side arm of the distilling flask leading to the condenser.
-
Sample and Heating: A sample of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is then heated.
-
Boiling Point Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6]
Experimental Workflow: Synthesis and Purification
This compound is a valuable building block in organic synthesis. The following diagram illustrates a general workflow for its laboratory-scale synthesis and subsequent purification, based on common synthetic routes.
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
References
Synthesis of Novel 2-Amino-6-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives of 2-amino-6-methylpyridine, a versatile scaffold of significant interest in medicinal chemistry and drug discovery. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction to this compound
This compound is a key building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1] Its structure, featuring both an amino and a methyl group on the pyridine (B92270) ring, allows for diverse functionalization, making it an attractive starting material for the creation of complex molecules with a wide range of biological activities.[1][2] Derivatives of this compound have been explored for various therapeutic applications, including as inhibitors of inducible nitric oxide synthase (iNOS), anticancer agents, and anti-inflammatory compounds.[1][3] This guide focuses on the synthetic strategies employed to generate novel analogs with potential pharmacological value.
Synthetic Methodologies and Experimental Protocols
The synthesis of novel this compound derivatives can be broadly categorized into several key strategies, including N-functionalization of the amino group, substitution at the pyridine ring, and the construction of fused heterocyclic systems.
N-Arylation of this compound
A common strategy to introduce structural diversity is the arylation of the amino group. Copper-catalyzed cross-coupling reactions have proven effective for this transformation.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
A mixture of this compound (1.0 eq), an appropriate aryl boronic acid (1.1 eq), and Cu(OAc)₂ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is stirred at an elevated temperature for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-2-amino-6-methylpyridine derivative.
Synthesis of Schiff Base Derivatives
The condensation of the amino group of this compound with various aldehydes or ketones yields Schiff base derivatives, which are versatile intermediates and have shown a range of biological activities.[4]
Experimental Protocol: Synthesis of Schiff Bases
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, an equimolar amount of the desired aldehyde or ketone is added, followed by a catalytic amount of an acid (e.g., glacial acetic acid). The reaction mixture is then refluxed for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.[5]
Synthesis of Amide Derivatives
Acylation of the amino group leads to the formation of amide derivatives, which can significantly alter the physicochemical properties and biological activity of the parent molecule.
Experimental Protocol: General Procedure for Amide Synthesis
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine (B128534) or pyridine) in a dry aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, the desired acyl chloride or anhydride (B1165640) (1.1 eq) is added dropwise. The reaction mixture is then stirred at room temperature for a few hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Synthesis of Fused Heterocyclic Systems
The this compound scaffold can be used to construct various fused heterocyclic ring systems, which are of great interest in drug discovery due to their rigid structures and potential for specific biological interactions.[6][7][8]
Experimental Protocol: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
A mixture of this compound (1.0 eq) and a suitable β-ketoester (1.0 eq) is heated at a high temperature (e.g., 150-180 °C) in the presence of a catalytic amount of an acid (e.g., polyphosphoric acid or a Lewis acid). The reaction is monitored by TLC. After completion, the reaction mixture is cooled and treated with a suitable solvent to precipitate the product. The solid is then filtered, washed, and recrystallized to afford the pure pyrido[1,2-a]pyrimidin-4-one derivative.
Data Presentation
The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.
| Compound | Structure | Synthetic Method | Yield (%) | Melting Point (°C) | References |
| 1 | N-(3-chlorophenyl)-6-methylpyridin-2-amine | Copper-catalyzed N-arylation | 85 | - | |
| 2 | N-(4-methoxyphenyl)-6-methylpyridin-2-amine | Copper-catalyzed N-arylation | 88 | - | |
| 3 | (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-6-methylpyridin-2-amine | Schiff Base Formation | 80 | 118 | [5] |
| 4 | 2-chloro-N-(6-methylpyridin-2-yl)acetamide | Amide Synthesis | - | - | |
| 5 | 2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | Fused Heterocycle Synthesis | - | - |
Note: "-" indicates data not available in the cited sources.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows.
General Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for N-Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Fused Heterocycles, Fused Ring System Synthesis Using Five- and Six- Membered Iminium Ions [ebrary.net]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Study of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Amino-6-methylpyridine (2A6MP), a molecule of significant interest in pharmacological and medical applications. By leveraging computational chemistry, researchers can gain profound insights into the molecule's reactivity, stability, and potential biological activity, thereby accelerating drug discovery and development processes. This guide summarizes key quantitative data, details the methodologies employed in theoretical investigations, and presents a logical workflow for such studies.
Core Electronic Properties: A Quantitative Summary
The electronic properties of this compound have been extensively investigated using quantum chemical calculations, primarily Density Functional Theory (DFT). These studies provide valuable data on the molecule's frontier molecular orbitals, charge distribution, and reactivity descriptors. The following table summarizes key quantitative data from various theoretical studies.
| Parameter | Method/Basis Set | Value | Reference |
| HOMO Energy | B3LYP/6-311+G(d,p) | -5.98 eV | [1] |
| LUMO Energy | B3LYP/6-311+G(d,p) | -0.68 eV | [1] |
| Energy Gap (HOMO-LUMO) | B3LYP/6-311+G(d,p) | 5.30 eV | [1] |
| Dipole Moment | B3LYP/6-311++G(d,p) | 2.13 D | [2] |
| N(7)-H(8) Bond Length | B3LYP/6-311++G(d,p) | 1.01 Å | [2] |
| N(7)-H(9) Bond Length | B3LYP/6-311++G(d,p) | 1.01 Å | [2] |
| C(2)-N(7) Bond Length | B3LYP/6-311++G(d,p) | 1.38 Å | [2] |
| C(6)-C(10) Bond Length | B3LYP/6-311++G(d,p) | 1.51 Å | [2] |
Experimental and Theoretical Protocols
The theoretical investigation of this compound's electronic structure typically involves a synergistic approach, combining experimental spectroscopic analysis with quantum chemical calculations. This dual methodology allows for the validation of theoretical models and a more robust understanding of the molecule's properties.
Experimental Spectroscopic Analysis
-
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy :
-
UV-Vis Spectroscopy :
Computational Methodology: Density Functional Theory (DFT)
DFT has proven to be a powerful tool for studying the electronic structure of pyridine (B92270) derivatives.[1][2][3] The following outlines a typical computational workflow:
-
Geometry Optimization :
-
Vibrational Frequency Analysis :
-
Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
The calculated vibrational spectra are often scaled to better match experimental FT-IR and FT-Raman data.[1]
-
-
Electronic Structure Analysis :
-
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[1][4]
-
Molecular Electrostatic Potential (MEP) : The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]
-
Mulliken Population Analysis : This analysis provides the charge distribution on each atom in the molecule.[4]
-
Logical Workflow for Theoretical Electronic Structure Analysis
The following diagram illustrates the logical workflow for a comprehensive theoretical study of the electronic structure of this compound.
Caption: A logical workflow for the theoretical analysis of this compound's electronic structure.
This comprehensive approach, integrating experimental data with robust theoretical calculations, provides a powerful framework for understanding the electronic properties of this compound. Such detailed knowledge is invaluable for the rational design of novel therapeutic agents and other advanced materials.
References
- 1. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nalidixic Acid from 2-Amino-6-methylpyridine
Introduction
Nalidixic acid is a pioneering synthetic quinolone antibiotic, distinguished by its 1,8-naphthyridine (B1210474) core structure.[1][2] It functions by inhibiting bacterial DNA gyrase, thereby blocking DNA replication.[1][2] This document provides detailed protocols for the synthesis of nalidixic acid, commencing from 2-amino-6-methylpyridine. The synthetic route is primarily based on the Gould-Jacobs reaction, a versatile method for constructing quinoline (B57606) and related heterocyclic systems.[3][4] This process involves a condensation reaction, thermal cyclization, saponification, and subsequent N-alkylation.[5] These notes are intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Overall Reaction Scheme
The synthesis of nalidixic acid from this compound is a multi-step process, which can be summarized by the following overall reaction scheme:
-
Condensation: this compound reacts with diethyl ethoxymethylenemalonate (DEEMM) to form Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.[5][6]
-
Thermal Cyclization: The intermediate undergoes intramolecular cyclization upon heating to yield the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[5]
-
Saponification (Hydrolysis): The resulting ester is hydrolyzed, typically with a base, to form 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[5]
-
N-Ethylation: The final step involves the alkylation of the naphthyridine ring with an ethylating agent, such as ethyl iodide, to produce nalidixic acid.[5]
Experimental Protocols
Protocol 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)
This protocol details the initial condensation reaction, which is the first step of the Gould-Jacobs reaction.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Reaction vessel equipped with a stirrer and heating mantle
Procedure:
-
In a suitable reaction vessel, combine this compound and diethyl ethoxymethylenemalonate.[6]
-
Stir the mixture and begin heating.[6]
-
Maintain the reaction temperature at approximately 90°C.[6]
-
Continue the reaction until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cease heating and allow the mixture to cool to room temperature, at which point the crude product may begin to precipitate.[6]
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)
This protocol describes the high-temperature intramolecular cyclization to form the core naphthyridine ring system.
Materials:
-
Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)
-
High-boiling inert solvent (e.g., diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser and heating mantle
-
Non-polar solvent for precipitation (e.g., cyclohexane)
Procedure:
-
Dissolve the intermediate from the previous step in a high-boiling solvent like diphenyl ether within a reaction flask.[4]
-
Heat the mixture to reflux, typically around 250-260°C, and maintain this temperature for the duration of the reaction.[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.[4]
-
To isolate the product, add a non-polar solvent such as cyclohexane (B81311) to induce precipitation of the crude product.[4]
-
Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[4]
Protocol 3: Saponification to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (Intermediate 3)
This protocol outlines the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)
-
Aqueous base solution (e.g., sodium hydroxide)
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Suspend the ester intermediate in an aqueous solution of a suitable base, such as sodium hydroxide.
-
Heat the mixture, often to reflux, to facilitate the hydrolysis of the ester.
-
After the reaction is complete, cool the mixture.
-
Carefully acidify the cooled mixture with an acid, like hydrochloric acid, to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash it with water to remove any residual salts, and dry thoroughly.
Protocol 4: N-Ethylation to Synthesize Nalidixic Acid
This final step introduces the ethyl group onto the naphthyridine nitrogen.
Materials:
-
4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (Intermediate 3)
-
Ethyl iodide
-
Potassium hydroxide
-
Suitable solvent
Procedure:
-
Dissolve the carboxylic acid intermediate in a suitable solvent in the presence of a base, such as potassium hydroxide.[5]
-
Add ethyl iodide to the reaction mixture.[5]
-
Stir the reaction, possibly with heating, until the alkylation is complete.
-
Work up the reaction mixture, which may involve neutralization, extraction, and purification steps to isolate the final product, nalidixic acid.
Data Presentation
The following table summarizes the key compounds and intermediates in the synthesis of nalidixic acid.
| Compound Name | Starting Material/Intermediate | Molecular Formula | Key Synthesis Step |
| This compound | Starting Material | C₆H₈N₂ | - |
| Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | Intermediate 1 | C₁₄H₁₈N₂O₄ | Condensation |
| Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Intermediate 2 | C₁₂H₁₂N₂O₃ | Thermal Cyclization |
| 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid | Intermediate 3 | C₁₀H₈N₂O₃ | Saponification |
| Nalidixic Acid | Final Product | C₁₂H₁₂N₂O₃ | N-Ethylation |
Note: Yields can vary significantly based on reaction conditions and purification methods. A green synthesis approach using an ionic liquid has reported a high yield of 86% for the overall process.[7]
Visualizations
Synthesis Pathway
Caption: Synthetic pathway of nalidixic acid from this compound.
Experimental Workflow
Caption: Generalized workflow for the synthesis of nalidixic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]
- 7. Green Synthesis of Nalidixic Acid by Ionic Liquid | International Pharmacy Acta [journals.sbmu.ac.ir]
Application Notes and Protocols: 2-Amino-6-methylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-amino-6-methylpyridine as a versatile ligand in coordination chemistry. The content covers synthetic protocols for preparing metal complexes, their characterization, and their applications in catalysis and biological systems.
Introduction
This compound is a readily available and versatile bidentate ligand that coordinates to metal ions through the pyridine (B92270) nitrogen and the amino group. This chelating ability, combined with the electronic and steric properties imparted by the methyl and amino substituents, makes it a valuable building block for a wide range of coordination compounds. These complexes have shown significant potential in various fields, including catalysis, materials science, and medicinal chemistry.
Synthesis of Coordination Complexes
This section details the synthesis of representative copper(II) and cobalt(II) complexes with this compound.
Synthesis of a Copper(II) Complex
Protocol for the Synthesis of Tetrakis(this compound)copper(II) chloride dihydrate ([Cu(C₆H₈N₂)₄]Cl₂·2H₂O)
This protocol is adapted from a known procedure for the synthesis of a copper(II) complex with this compound.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (C₆H₈N₂)
-
Methanol (CH₃OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Petroleum ether
Procedure:
-
Dissolve 1 mmol of copper(II) chloride dihydrate in 10 mL of methanol.
-
In a separate flask, dissolve 4 mmol of this compound in 10 mL of methanol.
-
Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallize the product by dissolving it in a minimal amount of dichloromethane followed by the slow addition of petroleum ether until turbidity is observed.
-
Allow the solution to stand at room temperature for crystals to form.
-
Filter the crystals, wash with petroleum ether, and dry in a desiccator over anhydrous calcium chloride.
Diagram: Experimental Workflow for Copper(II) Complex Synthesis
Caption: Workflow for the synthesis of the Copper(II) complex.
Synthesis of a Cobalt(II) Complex
Protocol for the Synthesis of Dichloridobis(this compound)cobalt(II) ([Co(C₆H₈N₂)₂Cl₂])
This protocol is a general method adaptable for the synthesis of cobalt(II) complexes with aminopyridine ligands.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (C₆H₈N₂)
-
Ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
Dissolve 1 mmol of cobalt(II) chloride hexahydrate in 15 mL of ethanol.
-
In a separate beaker, dissolve 2 mmol of this compound in 10 mL of ethanol.
-
Slowly add the ligand solution to the cobalt(II) chloride solution with continuous stirring.
-
Reflux the resulting mixture for 3 hours.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution until a precipitate forms.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization Data
The synthesized complexes can be characterized using various spectroscopic and analytical techniques. Below is a summary of typical data.
Table 1: Spectroscopic and Magnetic Data for a Representative Copper(II) Complex
| Parameter | [Cu(C₆H₈N₂)₄]Cl₂·2H₂O |
| IR Spectroscopy (cm⁻¹) | |
| ν(N-H) | ~3300-3400 (broad) |
| ν(C=N) pyridine | ~1600-1650 |
| ν(Cu-N) | ~400-500 |
| UV-Vis Spectroscopy (nm) | |
| λmax (d-d transition) | ~600-700 |
| Magnetic Moment (µeff) | ~1.7 - 2.2 B.M. |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal system | Monoclinic | [1] |
| Space group | P2₁/c | [1] |
| a (Å) | 9.1006 (11) | [1] |
| b (Å) | 6.2458 (8) | [1] |
| c (Å) | 10.5598 (13) | [1] |
| β (°) | 100.952 (2) | [1] |
| V (ų) | 589.29 (13) | [1] |
| Z | 4 | [1] |
Applications in Catalysis
Complexes of this compound have shown promise as catalysts in various organic transformations.
Catalytic Oxidation of Alcohols
Copper complexes with pyridine-based ligands are known to catalyze the aerobic oxidation of alcohols.[2]
General Protocol for Catalytic Oxidation of Benzyl (B1604629) Alcohol:
Materials:
-
[Cu(C₆H₈N₂)₄]Cl₂·2H₂O (catalyst)
-
Benzyl alcohol (substrate)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (co-catalyst)
-
Toluene (B28343) (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the copper complex (1-5 mol%), TEMPO (1-5 mol%), and activated molecular sieves.
-
Add the benzyl alcohol (1 mmol) and toluene (5 mL).
-
Stir the mixture at 80-100 °C under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst and molecular sieves.
-
Analyze the filtrate by GC to determine the conversion and yield of benzaldehyde.
Diagram: Catalytic Cycle for Alcohol Oxidation
Caption: Proposed mechanism for copper-catalyzed alcohol oxidation.
Atom Transfer Radical Polymerization (ATRP)
Iron complexes with aminopyridine ligands have been utilized as catalysts for ATRP.[3][4]
General Protocol for ATRP of Styrene (B11656):
Materials:
-
Iron(II) complex with a this compound derivative (catalyst)
-
Styrene (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., 0.1 mmol).
-
Add styrene (10 mmol) and anisole (5 mL).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Add the initiator (0.1 mmol) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically to monitor monomer conversion (by GC) and molecular weight distribution (by GPC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
Biological Applications
Coordination complexes of this compound have been investigated for their antimicrobial properties.
Antimicrobial Activity
Copper(II) complexes, in particular, have shown promising activity against various bacterial strains. The enhanced lipophilicity of the complex compared to the free ligand is believed to facilitate its transport across the bacterial cell membrane.
Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) plates
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of the metal complex in DMSO.
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test bacterial culture.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the complex solution (at different concentrations) into the wells.
-
Use DMSO as a negative control and a standard antibiotic as a positive control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Diagram: Proposed Mechanism of Antibacterial Action
Caption: Potential mechanisms of antibacterial action.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of metal complexes with diverse applications. The protocols and data presented in these notes provide a foundation for researchers to explore the potential of these compounds in catalysis and drug development. Further research into the synthesis of novel complexes and the elucidation of their mechanisms of action will undoubtedly lead to new and exciting discoveries.
References
- 1. Cobalt(ii) terpyridine complexes: synthesis, characterization, antiproliferative activity and molecular docking with proteins and DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. par.nsf.gov [par.nsf.gov]
- 4. experts.umn.edu [experts.umn.edu]
Application of 2-Amino-6-methylpyridine in Agrochemical Synthesis
Introduction
2-Amino-6-methylpyridine, also known as 6-methyl-2-pyridinamine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of agrochemicals. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine (B92270) ring, allows for diverse chemical transformations, leading to the creation of potent herbicides and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, intended for researchers, scientists, and professionals in the field of drug and pesticide development.
I. Synthesis of Imidazo[1,2-a]pyridine-based Agrochemicals
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent feature in many biologically active molecules, including pharmaceuticals and agrochemicals. Certain derivatives have shown potential as insecticides. This compound is a key starting material for the construction of this bicyclic system.
Application Note: Synthesis of 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol details the synthesis of 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a compound with potential insecticidal properties. The reaction proceeds via a condensation reaction between this compound and a trifluoromethyl-containing building block.
Experimental Protocol
A mixture of this compound (1.0 eq), 3-bromo-1,1,1-trifluoroacetone (B149082) (1.2 eq), and sodium bicarbonate (2.0 eq) in ethanol (B145695) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 3-Bromo-1,1,1-trifluoroacetone, Sodium Bicarbonate, Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (approx. 78 °C) |
| Yield | 75-85% |
| Purity | >98% (after chromatography) |
| Appearance | White to off-white solid |
Reaction Workflow
II. Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of weed control agents known for their high efficacy at low application rates. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. While a direct synthesis of a commercial herbicide from this compound is not readily found in published literature, the general synthetic route for analogous pyridine-based sulfonylureas provides a valuable protocol. The following is a representative procedure adapted from the synthesis of related compounds.
Application Note: General Synthesis of Pyridine-Sulfonylurea Herbicides
This protocol outlines the general synthesis of a pyridine-sulfonylurea herbicide via the coupling of an aminopyridine with a sulfonyl isocyanate. This reaction is a cornerstone in the production of this class of herbicides.
Experimental Protocol
Step 1: Synthesis of the Pyridylurea Intermediate
To a stirred solution of this compound (1.0 eq) in an aprotic solvent such as acetonitrile, is added a sulfonyl isocyanate (1.05 eq) dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC. The resulting pyridylsulfonylurea product often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.
Step 2: (Alternative) Two-step procedure via a carbamate (B1207046)
Alternatively, the aminopyridine can be reacted with phenyl chloroformate to form a phenyl carbamate intermediate. This intermediate is then reacted with a sulfonamide to yield the final sulfonylurea.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aryl Sulfonyl Isocyanate, Acetonitrile |
| Reaction Time | 2-8 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 80-95% |
| Purity | >95% (after filtration and washing) |
| Appearance | Typically a white or off-white solid |
Reaction Pathway
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.
Application Note: Protocols for the Synthesis of 2-Amino-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-methylpyridine, also known as 6-methyl-2-pyridinamine or 2-amino-6-picoline, is a critical organic intermediate in the pharmaceutical and chemical industries.[1][2] It serves as a fundamental building block for the synthesis of a wide range of compounds, including inhibitors of nerve growth factor receptor TrkA, which have shown anti-proliferative effects on tumors, and precursors for certain antibiotics.[1] This document provides detailed protocols for two common and effective methods for the synthesis of this compound: the Chichibabin reaction and a two-step synthesis from 2-cyano-6-methylpyridine.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1824-81-3 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 40-44 °C | [1][2] |
| Boiling Point | 208-209 °C | [1] |
| Density | 1.068 g/cm³ | [1] |
Synthesis Protocols
Two primary, high-yield synthetic routes are detailed below.
Method 1: Chichibabin Reaction of 2-Methylpyridine (B31789)
The Chichibabin reaction is a direct amination of the pyridine (B92270) ring using sodium amide.[3][4][5] This method is a classic and efficient route to 2-aminopyridine (B139424) derivatives.
Reaction Scheme:
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyridine (α-picoline) | [1] |
| Reagent | Sodium amide (prepared in situ from sodium and liquid ammonia (B1221849) or used directly) | [1][3] |
| Solvent | Anhydrous Xylene | [1] |
| Reaction Temperature | 124-129 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 72% | [1] |
Experimental Protocol:
Materials:
-
2-Methylpyridine
-
Sodium metal
-
Liquid ammonia
-
Anhydrous xylene
-
Ferric nitrate (B79036) (catalyst for sodamide formation)[1]
-
Water
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Stirrer
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Amide: In a reaction vessel, add anhydrous xylene to sodium metal. While stirring, introduce liquid ammonia. Add a catalytic amount of ferric nitrate.[1] Stir the mixture until the blue color disappears, indicating the formation of sodium amide.[1]
-
Reaction Setup: Raise the temperature of the slurry to evaporate the residual ammonia.[1]
-
Addition of 2-Methylpyridine: Once the temperature reaches 120 °C, add 2-methylpyridine dropwise to the reaction mixture.[1]
-
Reaction: After the addition is complete, maintain the reaction temperature at 124-129 °C for 10 hours.[1] The progress of the reaction can be monitored by the evolution of hydrogen gas.[3]
-
Hydrolysis: After 10 hours, cool the reaction mixture to 90-100 °C and slowly add water to hydrolyze the reaction product.[1]
-
Work-up and Purification: After hydrolysis, stir for 30 minutes and then allow the layers to separate. Separate the xylene layer. Recover the xylene by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 90-120 °C (1.33-2.67 kPa) to yield this compound as a white solid upon cooling.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via the Chichibabin reaction.
Method 2: From 2-Cyano-6-methylpyridine via Hofmann Degradation
This two-step synthesis involves the initial hydrolysis of a nitrile to an amide, followed by a Hofmann degradation to yield the desired amine.[1] This route offers mild reaction conditions and high yields.[1]
Reaction Scheme:
Step 1: Hydrolysis
Step 2: Hofmann Degradation
Quantitative Data:
| Parameter | Step 1: Hydrolysis | Step 2: Hofmann Degradation | Reference |
| Starting Material | 2-Cyano-6-methylpyridine | 6-Methyl-2-pyridinecarboxamide | [1] |
| Reagents | 10% Hydrogen Peroxide, 5% Sodium Hydroxide (B78521) | Sodium hypobromite (B1234621) (from Bromine and NaOH) | [1] |
| Solvent | Acetone (B3395972)/Water | 12% Sodium Hydroxide solution | [1] |
| Reaction Temperature | 50 °C | 0 °C initially, then up to 60 °C | [1] |
| Reaction Time | 3.5 hours | 0.5 hours at 60 °C | [1] |
| Yield | 84.9% | >87% | [1] |
Experimental Protocol:
Materials:
-
2-Cyano-6-methylpyridine
-
Sodium hydroxide (NaOH)
-
Acetone
-
10% Hydrogen peroxide (H₂O₂)
-
Bromine (Br₂)
-
Ethyl acetate
-
Ice
-
Reaction flasks, stirrers, and cooling baths
Procedure:
Step 1: Synthesis of 6-Methyl-2-pyridinecarboxamide
-
In a reaction flask, dissolve 2-cyano-6-methylpyridine in a mixture of 5% aqueous sodium hydroxide and acetone.[1]
-
While stirring, add 10% hydrogen peroxide dropwise over 15 minutes.[1]
-
Heat the mixture to 50 °C and continue stirring for 3.5 hours.[1]
-
After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50 °C.[1]
-
Cool the remaining aqueous solution to induce crystallization.[1]
-
Filter the white solid, wash with cold water, and dry to obtain 6-methyl-2-pyridinecarboxamide.[1]
Step 2: Synthesis of this compound
-
Preparation of Sodium Hypobromite: In a separate flask cooled in an ice-salt bath to 0-5 °C, slowly add liquid bromine to a 12% aqueous solution of sodium hydroxide. Maintain the temperature for 30 minutes to prepare the sodium hypobromite solution.[1]
-
Hofmann Degradation: Dissolve the 6-methyl-2-pyridinecarboxamide from the previous step in a 12% aqueous sodium hydroxide solution. Cool the solution to 0 °C.[1]
-
Slowly add the freshly prepared sodium hypobromite solution dropwise to the amide solution.[1]
-
Allow the reaction temperature to rise to 60 °C and hold for 30 minutes.[1]
-
Work-up and Purification: Cool the reaction solution and extract the product with ethyl acetate.[1] Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by vacuum distillation, collecting the fraction at 107-108.5 °C (2.67 kPa), which solidifies upon cooling to yield this compound.[1]
Workflow Diagram:
Caption: Workflow for the two-step synthesis of this compound from 2-cyano-6-methylpyridine.
Conclusion
Both the Chichibabin reaction and the Hofmann degradation of the corresponding amide are effective methods for the synthesis of this compound. The Chichibabin reaction offers a more direct, one-pot synthesis from a readily available starting material, while the two-step method from 2-cyano-6-methylpyridine involves milder conditions and can result in a higher overall yield. The choice of method may depend on the availability of starting materials, desired purity, and the scale of the synthesis.
References
Application Notes and Protocols: Reaction of 2-Amino-6-methylpyridine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine (B92270) ring is electron-deficient, yet the presence of a strongly activating amino group at the 2-position enhances the ring's nucleophilicity, making it susceptible to electrophilic attack. The interplay between the ring nitrogen, the amino group, and the methyl group governs the regioselectivity of these reactions. Furthermore, the exocyclic amino group itself is a nucleophilic center and can readily react with electrophiles. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, offering insights into its synthetic utility. This compound is a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of nerve growth factor receptor (TrkA) for neurological disorders and cancers.[1]
General Reactivity
The reaction of this compound with electrophiles can occur at three potential sites: the nitrogen of the amino group, the nitrogen of the pyridine ring, and the carbon atoms of the pyridine ring. The outcome of the reaction is highly dependent on the nature of the electrophile and the reaction conditions.
-
N-Substitution on the Amino Group: Soft electrophiles and reactions carried out under basic or neutral conditions tend to favor substitution on the exocyclic amino group.
-
Electrophilic Aromatic Substitution: Strong electrophiles and acidic conditions favor substitution on the pyridine ring. The amino group directs electrophiles primarily to the 3- and 5-positions.[1]
-
N-Substitution on the Pyridine Ring: This is generally less common due to the deactivating effect of the ring nitrogen but can occur with certain electrophiles.
Below is a general workflow for electrophilic substitution reactions of this compound.
Caption: General experimental workflow for the reaction of this compound with electrophiles.
Electrophilic Substitution Reactions
Nitration
Nitration of this compound typically occurs on the pyridine ring, yielding nitro-substituted derivatives which are valuable intermediates for further functionalization.
The nitration of this compound can lead to different products depending on the reaction conditions. In the presence of sulfuric acid, nitration can yield N-(6-methyl-5-nitropyridin-2-yl)nitramide.[2] Another common product is 2-amino-6-methyl-3-nitropyridine.
Experimental Protocol: Synthesis of 2-Amino-6-methyl-3-nitropyridine
This protocol describes the nitration of this compound to yield 2-amino-6-methyl-3-nitropyridine.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add this compound to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the dissolution is complete, cool the mixture to 0 °C.
-
Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
| Electrophile | Reagents | Product | Yield (%) | Reference |
| NO₂⁺ | H₂SO₄, HNO₃ | N-(6-methyl-5-nitropyridin-2-yl)nitramide | Not specified | [2] |
| NO₂⁺ | H₂SO₄, HNO₃ | 2-Amino-6-methyl-3-nitropyridine | Not specified | [3] |
Halogenation
Halogenated 2-aminopyridines are versatile intermediates, particularly in cross-coupling reactions. Direct halogenation of this compound can be achieved using various halogenating agents.
Experimental Protocol: Bromination of this compound
This protocol details the bromination of this compound.
-
Materials:
-
This compound
-
48% Hydrobromic Acid (HBr)
-
Bromine (Br₂)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water
-
Ice-salt bath
-
-
Procedure:
-
In a flask cooled in an ice-salt bath to 0 °C or lower, place 48% hydrobromic acid.
-
Add this compound (1.0 eq) to the cold acid.
-
Add bromine (3.0 eq) dropwise while maintaining the temperature at 0 °C or below.
-
Prepare a solution of sodium nitrite (2.5 eq) in water and add it dropwise to the reaction mixture over 2 hours, keeping the temperature at 0 °C or below.[1]
-
After the addition is complete, allow the reaction to stir for an additional hour at 0 °C.
-
The product can be isolated by filtration and purified by recrystallization.
-
| Electrophile | Reagents | Product | Yield (%) | Reference |
| Br⁺ | Br₂, HBr, NaNO₂ | Bromo-substituted this compound | Not specified | [1] |
Acylation
Acylation of this compound typically occurs at the more nucleophilic amino group to form the corresponding amide. This reaction is often used as a protecting strategy or to introduce further functionality.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the acylation of the amino group of this compound with an acylating agent.
-
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
-
Procedure:
-
Dissolve this compound in the chosen aprotic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.[1]
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
| Electrophile | Reagents | Product | Yield (%) | Reference |
| CH₃CO⁺ | Acetyl chloride, Triethylamine | N-(6-methylpyridin-2-yl)acetamide | Not specified | [1] |
| PhCO⁺ | Benzoyl chloride, Pyridine | N-(6-methylpyridin-2-yl)benzamide | Not specified | [1] |
Reaction Mechanisms
The electrophilic substitution on the pyridine ring is influenced by the activating amino group. The following diagram illustrates the general mechanism for electrophilic aromatic substitution.
References
Catalytic Applications of 2-Amino-6-methylpyridine Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of metal complexes incorporating the 2-Amino-6-methylpyridine ligand in various catalytic transformations. The unique electronic and steric properties of this ligand, featuring both a pyridine (B92270) ring and an amino group, make its metal complexes versatile catalysts for a range of organic reactions, including atom transfer radical polymerization, transfer hydrogenation, cross-coupling reactions, and oxidation reactions.
Application Notes
This compound serves as a bidentate or monodentate ligand, coordinating to transition metals through the pyridine nitrogen and/or the amino nitrogen. This coordination modulates the electronic and steric environment of the metal center, influencing its catalytic activity and selectivity. The methyl group at the 6-position of the pyridine ring can provide steric hindrance that may enhance catalyst stability and influence substrate approach.
The primary catalytic applications of this compound metal complexes covered in this document include:
-
Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP): Iron complexes of aminopyridine ligands are effective catalysts for the controlled polymerization of vinyl monomers, such as styrene (B11656). These catalysts offer a more environmentally benign and cost-effective alternative to traditional ruthenium or copper-based ATRP catalysts.[1][2][3]
-
Ruthenium-Catalyzed Transfer Hydrogenation: Ruthenium complexes bearing aminopyridine-type ligands are highly efficient for the transfer hydrogenation of ketones to the corresponding alcohols, using isopropanol (B130326) as a hydrogen source. These reactions are often characterized by high turnover frequencies and yields.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes incorporating aminopyridine ligands can catalyze various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
-
Copper-Catalyzed Oxidation Reactions: Copper(II) complexes with this compound have shown potential in catalyzing the oxidation of alcohols, for instance, the oxidation of benzyl (B1604629) alcohol.[4]
Quantitative Data Summary
The following tables summarize the catalytic performance of various this compound metal complexes in different reactions.
Table 1: Iron-Catalyzed Atom Transfer Radical Polymerization of Styrene [1][3]
| Catalyst Precursor | Ligand | Initiator | Monomer:Initiator:Catalyst Ratio | Temp. (°C) | Time (h) | k_obs (h⁻¹) |
| FeCl₂ | 2-[(2,6-Me₂-C₆H₃)NHCH(t-Bu)]C₅H₄N | 1-Phenylethyl chloride | Not Specified | 120 | 10-11 | 0.31 |
| FeCl₂ | 2-[(2,6-Me₂-C₆H₃)NHCH(Et)]C₅H₄N | 1-Phenylethyl chloride | Not Specified | 120 | 10-11 | 0.10 |
Table 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
| Catalyst Precursor | Ligand | Substrate | Substrate:Catalyst:Base Ratio | Base | Solvent | Temp. (°C) | Time | Yield (%) | TOF (h⁻¹) |
| [Ru(p-cymene)Cl₂]₂ | 2,2'-bibenzimidazole | Acetophenone | Not Specified | Cs₂CO₃ | 2-Propanol | 130 | 12 h | High | Not Specified |
| RuCl₂(dppb) | ampy-L derivatives | Various Ketones | 2000:1:40 | NaOH | 2-Propanol | Not Specified | > 5 min | Quantitative | >1000 at 1 min |
Note: Data for this compound specifically was not available in the search results for transfer hydrogenation, so data for analogous aminopyridine ligands (ampy) is presented.
Table 3: Palladium-Catalyzed Heck Cross-Coupling of Aryl Bromides with Styrene
| Catalyst | Aryl Bromide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/P(o-tol)₃ | 2-Amino-5-bromo-4-methylpyridine | Et₃N | DMF | 100 | 24 | Good |
Note: This data is for a structurally similar aminopyridine derivative.
Experimental Protocols
Synthesis of a Dimeric Iron(II) Complex with a 2-Aminopyridine-type Ligand
This protocol is adapted from the synthesis of related amino-pyridine iron(II) complexes.[1]
Materials:
-
2-[(2,6-Dimethylphenyl)amino-methyl]pyridine ligand
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous toluene (B28343)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox, charge a Schlenk flask with the 2-[(2,6-Dimethylphenyl)amino-methyl]pyridine ligand (1.0 eq) and anhydrous FeCl₂ (1.0 eq).
-
Add anhydrous toluene to the flask to achieve a desired concentration.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at 80 °C for 21 hours.
-
After cooling to room temperature, the resulting precipitate can be isolated by filtration, washed with fresh toluene, and dried under vacuum to yield the dimeric iron(II) complex.
Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol describes a general procedure for the bulk polymerization of styrene using an iron-aminopyridine catalyst.[1][3]
Materials:
-
Iron(II) complex (e.g., {[2-[(2,6-Me₂-C₆H₃)NHC(R)]-C₅H₄N]FeCl₂}₂)
-
Styrene (monomer), freshly distilled
-
1-Phenylethyl chloride (initiator)
-
Schlenk tube
-
Vacuum line and inert gas supply (Argon or Nitrogen)
-
Thermostated oil bath
Procedure:
-
Place the iron(II) catalyst in a Schlenk tube.
-
Add the desired amount of styrene monomer and the 1-phenylethyl chloride initiator to the tube. The typical monomer to initiator ratio can range from 100:1 to 200:1, and the initiator to catalyst ratio is often 1:1.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with an inert gas.
-
Place the sealed Schlenk tube in a preheated oil bath at 120 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 10-11 hours). The reaction mixture will become increasingly viscous.
-
To terminate the polymerization, cool the tube to room temperature and expose the contents to air.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a non-solvent (e.g., methanol).
-
Filter and dry the polymer to a constant weight.
-
Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI).
Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone
The following is a general protocol for the transfer hydrogenation of a ketone using a ruthenium catalyst with an aminopyridine-type ligand in 2-propanol.[5]
Materials:
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
This compound (or analogous aminopyridine ligand)
-
Ketone substrate (e.g., acetophenone)
-
Base (e.g., Cs₂CO₃ or NaOH)
-
2-Propanol (solvent and hydrogen source)
-
Reaction tube or flask with a condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction tube, combine the ruthenium precursor, the aminopyridine ligand, the ketone substrate, and the base. A typical molar ratio might be Substrate:Ru:Ligand:Base = 200:1:2:30.
-
Add 2-propanol as the solvent.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 80-130 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography.
Palladium-Catalyzed Heck Coupling
This is a general procedure for a Heck coupling reaction that can be adapted for use with a palladium complex of this compound.[6]
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
This compound (as ligand, if not pre-complexed)
-
Aryl bromide (e.g., 2-Amino-5-bromo-4-methylpyridine)
-
Alkene (e.g., styrene)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., anhydrous DMF)
-
Schlenk tube and inert atmosphere setup
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the aminopyridine ligand (if applicable), the aryl bromide, and a phosphine (B1218219) ligand if required (e.g., Tri(o-tolyl)phosphine).
-
Add the anhydrous solvent and the base.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation
References
Application Notes and Protocols: 2-Amino-6-methylpyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridine is a versatile and readily available building block in organic synthesis, particularly valued for its role in the construction of a wide array of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a pyridine (B92270) nitrogen, allows for its participation in various cyclization and multicomponent reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound for the synthesis of medicinally relevant heterocyclic scaffolds, including imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidin-4-ones, and thiazoles.
Key Applications and Synthetic Strategies
This compound serves as a key precursor in several powerful synthetic transformations, enabling the efficient construction of complex heterocyclic systems.
Groebke-Blackburn-Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyridines
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides a straightforward and atom-economical route to the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many pharmaceutical agents. This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Furfural (B47365) | Cyclohexyl isocyanide | Sc(OTf)₃ (5) | Methanol (B129727) | 150 (MW) | 0.5 | 92 | [1] |
| 2 | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5) | Methanol | 150 (MW) | 0.5 | 85 | [1] |
| 3 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃ (5) | Methanol | 150 (MW) | 1 | 88 | [1] |
| 4 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (5) | Methanol | 150 (MW) | 0.5 | 95 | [1] |
| 5 | 2-Naphthaldehyde | Cyclohexyl isocyanide | Gd(OTf)₃ (5) | Methanol | 150 (MW) | 2 | 82 | [1] |
Materials:
-
This compound (1.0 mmol, 108.14 mg)
-
Furfural (1.0 mmol, 96.09 mg, 0.083 mL)
-
Cyclohexyl isocyanide (1.0 mmol, 109.17 mg, 0.12 mL)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)
-
Methanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave vial, add this compound (108.14 mg, 1.0 mmol), furfural (0.083 mL, 1.0 mmol), scandium(III) triflate (24.6 mg, 0.05 mmol), and a magnetic stir bar.
-
Add methanol (3 mL) to the vial and then add cyclohexyl isocyanide (0.12 mL, 1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the Groebke-Blackburn-Bienaymé synthesis of imidazo[1,2-a]pyridines.
Aza-Michael Addition/Cyclization for Pyrido[1,2-a]pyrimidin-4-ones
The synthesis of pyrido[1,2-a]pyrimidin-4-ones from this compound can be efficiently achieved through a domino reaction initiated by an aza-Michael addition to an α,β-unsaturated ester. This is followed by an intramolecular cyclization. This catalyst-free approach offers an environmentally benign and high-yielding route to this important heterocyclic core. Products can be obtained in up to 95% yield[2][3].
| Entry | α,β-Unsaturated Ester | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl acrylate (B77674) | Hexafluoroisopropanol (HFIP) | 80 | 12 | 95 | [2][3] |
| 2 | Methyl acrylate | Hexafluoroisopropanol (HFIP) | 80 | 12 | 92 | [3] |
| 3 | Ethyl crotonate | Hexafluoroisopropanol (HFIP) | 80 | 18 | 88 | [3] |
| 4 | Methyl methacrylate | Hexafluoroisopropanol (HFIP) | 80 | 24 | 85 | [3] |
Materials:
-
This compound (1.0 mmol, 108.14 mg)
-
Ethyl acrylate (1.2 mmol, 120.14 mg, 0.13 mL)
-
Hexafluoroisopropanol (HFIP) (2 mL)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (108.14 mg, 1.0 mmol) in hexafluoroisopropanol (2 mL).
-
Add ethyl acrylate (0.13 mL, 1.2 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
experimental procedure for N-functionalization of 2-Amino-6-methylpyridine
Application Notes: N-Functionalization of 2-Amino-6-methylpyridine
Introduction
This compound, also known as 6-methylpyridin-2-amine, is a vital heterocyclic building block in organic synthesis. Its structure is foundational in the development of various commercial products, including pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The presence of a nucleophilic exocyclic amino group and the pyridine (B92270) ring nitrogen makes it a versatile substrate for a variety of chemical transformations.[3] N-functionalization, specifically targeting the amino group, is a key strategy for synthesizing a diverse library of molecules with significant biological and material science applications. For instance, it serves as a crucial intermediate in the synthesis of nerve growth factor receptor (TrkA) inhibitors and other therapeutic agents.[3][4]
This document provides detailed experimental protocols and data for the N-functionalization of this compound through common electrophilic substitution reactions, including acylation, alkylation, and arylation.
Chemical Reactivity
The this compound molecule possesses two primary sites for electrophilic attack: the exocyclic amino group and the endocyclic pyridine nitrogen. The amino group is a strong activating group, increasing the nucleophilicity of the pyridine ring.[3] However, direct reaction with many electrophiles preferentially occurs at the more nucleophilic amino group, leading to N-functionalized products. This selective reactivity is fundamental to the synthetic utility of this compound. It's also important to note the tautomeric equilibrium with its less stable imine form, 6-methylpyridin-2(5H)-imine, though the equilibrium heavily favors the aromatic amino form under standard conditions.[3][5]
Experimental Protocols & Data
N-Acylation: Synthesis of N-(6-methylpyridin-2-yl)acetamide
N-acylation of the amino group is a straightforward method to form amides, which are stable and common functional groups in medicinal chemistry. This reaction is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct.[3]
Protocol: Acylation with Acetyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Triethylamine (B128534) (TEA) or Pyridine (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM) under an inert nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
-
N-Alkylation: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid
N-alkylation introduces an alkyl group onto the amino nitrogen. The following protocol describes a rapid synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid using chloroacetic acid, demonstrating a specific alkylation reaction.[6]
Protocol: Alkylation with Chloroacetic Acid
-
Materials:
-
This compound (1.0 eq)
-
Chloroacetic Acid (1.0 eq)
-
Sodium Hydroxide (B78521) (NaOH) (1.0 eq)
-
Deionized Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide (1.0 eq).[3]
-
To this mixture, add chloroacetic acid (1.0 eq). The reaction is reported to be extremely rapid, often completing in under a minute.[3][6]
-
After the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.
-
The product can be isolated by evaporation of the solvent.
-
Purify the resulting residue by recrystallization to obtain the desired product.[3]
-
N-Arylation: Synthesis of N-Aryl-2-amino-6-methylpyridine
N-arylation involves the formation of a C-N bond between the amino group and an aromatic ring. These reactions, such as the Buchwald-Hartwig amination, typically require a transition metal catalyst (e.g., Palladium or Copper) and a suitable ligand.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Materials:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., Bromobenzene) (1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine (B1218219) Ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert argon or nitrogen atmosphere.
-
Add this compound and the aryl halide to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
-
Data Summary
Table 1: Summary of N-Functionalization Reactions
| Reaction Type | Electrophile Example | Reagents & Conditions | Typical Product Structure |
| N-Acylation | Acetyl Chloride | Base (TEA or Pyridine), Anhydrous DCM, 0°C to RT | N-(6-methylpyridin-2-yl)acetamide |
| N-Alkylation | Chloroacetic Acid | NaOH (aq), RT | (6-methyl-pyridin-2-ylamino)-acetic acid |
| N-Arylation | Bromobenzene | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100°C | N-phenyl-6-methylpyridin-2-amine |
Table 2: Representative Spectroscopic Data (¹H NMR)
| Compound | Representative Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ~7.4 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃) |
| N-(6-methylpyridin-2-yl)acetamide | ~8.0 (d, 1H, Ar-H), ~7.8 (br s, 1H, NH), ~7.6 (t, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, COCH₃) |
| N-phenyl-6-methylpyridin-2-amine | ~7.5-7.2 (m, 6H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.3 (br s, 1H, NH), ~2.4 (s, 3H, CH₃) |
Note: The chemical shifts provided are approximate and can vary based on solvent and concentration.
Visualizations
Caption: General reaction scheme for the N-functionalization of this compound.
Caption: Detailed experimental workflow for a typical N-acylation reaction.
References
Application Notes and Protocols for the Purification of 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methylpyridine (also known as 6-methyl-2-aminopyridine or 2-amino-6-picoline) is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and other specialty chemicals. Its purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. This document provides detailed application notes and protocols for the most common and effective methods for the purification of this compound: recrystallization, vacuum distillation, column chromatography, and acid-base extraction.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 40-44 °C |
| Boiling Point | 208-209 °C (at atmospheric pressure) |
| Solubility | Freely soluble in water, alcohols, and chlorinated solvents; sparingly soluble in toluene.[2] |
Purity Analysis
Prior to and after any purification procedure, it is essential to assess the purity of the this compound sample. The most common analytical techniques for this purpose are:
-
Gas Chromatography (GC): A robust method for determining the percentage purity of volatile compounds. A non-polar capillary column is typically used with a Flame Ionization Detector (FID).
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the purity of this compound and its potential non-volatile impurities. A C18 reversed-phase column with a UV detector is a common setup.[3] Due to the basic nature of the analyte, peak tailing can be an issue on silica-based columns, which can be mitigated by using a mobile phase with a controlled pH or by adding a competing base like triethylamine.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.
Method 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities at different temperatures.
Data Presentation: Recrystallization
Disclaimer: The following quantitative data is illustrative and serves as a general guideline. Actual yields and final purities will depend on the initial purity of the crude material and the specific experimental conditions.
| Solvent System | Starting Purity (GC) | Final Purity (GC) | Recovery Yield |
| Acetone (B3395972) | ~95% | >99% | 75-85% |
| Dichloromethane/Petroleum Ether | ~95% | >99% | 70-80% |
Experimental Protocol: Recrystallization from Acetone
Materials:
-
Crude this compound
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone to just cover the solid.
-
Heating: Gently heat the mixture while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot acetone until a clear solution is obtained. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. For optimal results, this process can be repeated two more times.[5]
Visualization: Recrystallization Workflow
Caption: A flowchart of the recrystallization process.
Method 2: Vacuum Distillation
Vacuum distillation is a suitable method for purifying liquids or low-melting solids that are thermally stable at reduced pressures. By lowering the pressure, the boiling point of the compound is decreased, which can prevent decomposition.
Data Presentation: Vacuum Distillation
Disclaimer: The following quantitative data is illustrative. Actual yields and final purities are highly dependent on the efficiency of the distillation apparatus and the nature of the impurities.
| Pressure | Boiling Point Range | Starting Purity (GC) | Final Purity (GC) | Recovery Yield |
| 1.33-2.67 kPa | 90-120 °C[1] | ~90% | >98% | 80-90% |
| 2.67 kPa | 107-108.5 °C[6] | ~90% | >98% | 80-90% |
Experimental Protocol: Vacuum Distillation
Materials:
-
Crude this compound
-
Distillation flask (round-bottom)
-
Claisen adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased to prevent leaks.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a stirring bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Distillation: Collect the fraction that distills over at the expected boiling point for the given pressure.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualization: Vacuum Distillation Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-6-picoline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1824-81-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 2-Aminopyridine via the Chichibabin Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a cornerstone of heterocyclic chemistry, providing a direct method for the amination of pyridine (B92270) and its derivatives to produce 2-aminopyridines.[1] This reaction is of significant interest to the pharmaceutical industry as the 2-aminopyridine (B139424) moiety is a key structural component in a wide array of therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the synthesis of 2-aminopyridine and its derivatives.
Application Notes
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a versatile intermediate and a pharmacophore in numerous drugs.[2] Its unique electronic and structural properties allow for diverse biological activities.
Key Applications in Drug Development:
-
Anticancer Agents: 2-Aminopyridine is a core component of several kinase inhibitors used in oncology. For instance, Crizotinib and Lorlatinib are FDA-approved drugs for the treatment of non-small cell lung cancer (NSCLC) that feature this moiety.
-
Anti-inflammatory and Immunomodulatory Drugs: The 2-aminopyridine structure is found in drugs like Sulfasalazine, which is used to treat inflammatory bowel disease and rheumatoid arthritis.[3]
-
Antiviral and Antimicrobial Agents: Derivatives of 2-aminopyridine have shown promise as antiviral and antimicrobial agents.
-
Central Nervous System (CNS) Disorders: The structural motif is present in drugs targeting CNS disorders. For example, Amifampridine is used to treat certain muscle diseases.[3]
-
Other Therapeutic Areas: The versatility of the 2-aminopyridine scaffold has led to its investigation in a broad range of other therapeutic areas, including cardiovascular diseases and diabetes.
The direct synthesis of 2-aminopyridine via the Chichibabin reaction offers an efficient route to this valuable building block, avoiding multi-step synthetic sequences that are often required with other methods.
Reaction Mechanism and Influencing Factors
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps involve the nucleophilic attack of the amide anion (NH₂⁻) at the C2 position of the pyridine ring, forming a σ-complex (Meisenheimer adduct), followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[1][4]
Several factors can influence the rate and yield of the Chichibabin reaction:
-
Basicity of the Pyridine Ring: The reaction rate is sensitive to the basicity of the pyridine substrate. An ideal pKa range is between 5 and 8.[1]
-
Solvent: The reaction can be carried out in aprotic solvents like toluene (B28343), xylene, or in liquid ammonia. The choice of solvent affects the solubility of the reagents and the reaction temperature.[1][5]
-
Temperature: Higher temperatures generally favor the reaction but can also lead to the formation of byproducts. A careful optimization of the reaction temperature is crucial.[1]
-
Purity of Sodium Amide: The purity of the sodium amide can significantly impact the reaction yield. It has been observed that less pure sodium amide can sometimes give better yields, possibly due to the catalytic effect of impurities.[5]
-
Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring can inhibit the reaction, while electron-donating groups can also have a deactivating effect.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the Chichibabin reaction under various conditions, providing a basis for comparison and optimization.
Table 1: Effect of Reaction Conditions on the Yield of 2-Aminopyridine
| Pyridine Substrate | Aminating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | NaNH₂ | Toluene | 110-150 | Several | 70-85 | [4][6] |
| Pyridine | NaNH₂ | Xylene | 110-150 | Several | High | [1][5] |
| Pyridine | KNH₂ | Liquid NH₃ | Low | Several | Good | [2] |
| 4-tert-butylpyridine | NaNH₂ | Xylene | Atmospheric Pressure | - | 11 | [1] |
| 4-tert-butylpyridine | NaNH₂ | Xylene | 350 psi N₂ | - | 74 | [1] |
Table 2: Milder Chichibabin Reaction Conditions using NaH/LiI
| Pyridine Substrate | Amine | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | n-Butylamine | NaH / LiI | THF | 65 | 18 | 95 | [7] |
| Pyridine | n-Butylamine | NaH / LiI | THF | 85 (sealed) | 7 | 93 | [7] |
| 3-Methoxypyridine | n-Butylamine | NaH / LiI | THF | - | - | 7 (as side product) | [7] |
Experimental Protocols
Protocol 1: Classical Chichibabin Synthesis of 2-Aminopyridine
This protocol describes the traditional synthesis of 2-aminopyridine using sodium amide in an inert solvent.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium amide (1.2 equivalents) in anhydrous toluene or xylene.[6]
-
Addition of Pyridine: Add pyridine (1.0 equivalent) to the stirred suspension.
-
Heating: Heat the reaction mixture to 110-150°C under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.[6]
-
Quenching: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or crystallization to obtain pure 2-aminopyridine.
Protocol 2: Milder Chichibabin Amination using a Sodium Hydride-Iodide Composite
This protocol, adapted from a milder synthesis of 2-aminopyridines, is suitable for substrates that may be sensitive to the harsh conditions of the classical Chichibabin reaction.
Materials:
-
Pyridine or substituted pyridine
-
Primary amine
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ice-cold water
-
Organic solvent for extraction (e.g., chloroform)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Sealed tube or reaction vessel suitable for heating under sealed conditions
Procedure:
-
Reaction Setup: To a sealed tube containing the pyridine substrate (0.5 mmol), add sodium hydride (3 equivalents) and lithium iodide (2 equivalents).
-
Addition of Amine and Solvent: Under a nitrogen atmosphere, add anhydrous THF (0.5 mL) followed by the primary amine (1 mmol).
-
Heating: Seal the tube and stir the reaction mixture at 85°C for 7 hours.
-
Quenching: After cooling to 0°C, carefully quench the reaction with ice-cold water.
-
Workup: Extract the organic materials with chloroform (B151607) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired N-substituted 2-aminopyridine.
Mandatory Visualizations
Caption: Experimental Workflow for the Chichibabin Synthesis of 2-Aminopyridine.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-6-methylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Amino-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
The Chichibabin reaction, which involves the amination of 2-methylpyridine (B31789) (α-picoline) with sodium amide.[1][2]
-
A two-step process starting from 2-cyano-6-methylpyridine, involving hydrolysis to 6-methyl-2-pyridinecarboxamide followed by a Hofmann degradation.[3]
-
The reaction of α-picoline with ammonia (B1221849) in the presence of a cobalt-containing catalyst, although this method may result in moderate yields.[4][5]
-
Reduction of 2-nitro-6-methylpyridine.[3]
Q2: What is the typical appearance and what are the key physical properties of this compound?
A2: this compound is typically a white to light yellow or yellowish crystalline solid at room temperature.[3][4][6] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.141 g/mol [3] |
| Melting Point | 40-44 °C[3][4] |
| Boiling Point | 208-209 °C |
| Density | 1.068 g/cm³ |
Q3: What are the primary applications of this compound in research and development?
A3: this compound is a crucial intermediate in the pharmaceutical industry.[4] It serves as a precursor for the synthesis of various biologically active compounds, including:
-
Nerve growth factor receptor (TrkA) inhibitors with anti-tumor properties.[3]
-
Erythromycin derivatives effective against bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[3]
-
11-β-hydroxysteroid dehydrogenase inhibitors for treating diabetes and obesity.[3]
-
Chemokine receptor inhibitors for diseases such as AIDS.[3]
-
Nalidixic acid, an antibiotic.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield in Chichibabin Reaction
Possible Cause 1: Impure Sodium Amide
-
Solution: The purity of sodium amide is critical for the Chichibabin reaction.[1] Ensure that the sodium amide used is fresh and has been stored under anhydrous conditions to prevent decomposition.
Possible Cause 2: Incorrect Reaction Temperature
-
Solution: The reaction is typically conducted at elevated temperatures, around 124-129°C in a high-boiling inert solvent like xylene or toluene.[1][3] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.[4]
Possible Cause 3: Presence of Moisture
-
Solution: The Chichibabin reaction is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Possible Cause 4: Formation of Byproducts
-
Solution: A common side reaction is the formation of 2,6-diaminopyridine (B39239) due to over-amination, especially with an excess of sodium amide or at very high temperatures.[1] Use a stoichiometric amount of sodium amide and carefully control the reaction temperature. The formation of other byproducts like toluidines and xylidines can also occur at very high temperatures.[4]
Problem 2: Low Yield in Synthesis via Hofmann Degradation
Possible Cause 1: Incomplete Hydrolysis of 2-cyano-6-methylpyridine
-
Solution: In the initial step, ensure the hydrolysis of the cyano group to the amide is complete. The reaction is sensitive to the concentration of the sodium hydroxide (B78521) solution and the temperature. A 5% NaOH solution and a temperature of 50°C are reported to be optimal.[3] Higher alkali concentrations can lead to the formation of the carboxylic acid as a byproduct, reducing the yield of the desired amide intermediate.[3]
Possible Cause 2: Suboptimal Temperature for Hofmann Degradation
-
Solution: The Hofmann degradation step is temperature-sensitive. The optimal temperature is reported to be 60°C.[3] Lower temperatures will slow down the reaction, while higher temperatures can lead to the formation of impurities and a decrease in yield.[3]
Possible Cause 3: Inefficient Extraction of the Product
-
Solution: After the reaction, the product is typically extracted with an organic solvent like ethyl acetate.[3] Ensure efficient extraction by performing multiple extractions and confirming the separation of the organic and aqueous layers.
Experimental Protocols
Synthesis via Chichibabin Reaction
-
Preparation: In a reaction vessel equipped with a stirrer and a reflux condenser, add anhydrous xylene to sodium amide under an inert atmosphere.
-
Reaction: Heat the mixture to 120°C to evaporate any residual ammonia. Add 2-methylpyridine dropwise to the reaction mixture.
-
Reflux: Maintain the reaction temperature at 124-129°C for 10 hours.
-
Hydrolysis: Cool the reaction mixture to 90-100°C and slowly add water to hydrolyze the reaction intermediate.
-
Work-up: After hydrolysis, stir for 30 minutes, then allow the layers to separate. Collect the xylene layer.
-
Purification: Recover the xylene by distillation. The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa) to yield this compound. A yield of 72% has been reported for this method.[3]
Synthesis via Hofmann Degradation of 2-cyano-6-methylpyridine
Step 1: Hydrolysis of 2-cyano-6-methylpyridine
-
Preparation: In a reaction vessel, add 2-cyano-6-methylpyridine (0.4 mol) to a mixture of 5% (w/w) aqueous sodium hydroxide solution (320 mL) and acetone (B3395972) (320 mL).
-
Reaction: While stirring, add 10% (w/w) hydrogen peroxide (123.5 mL) dropwise over 15 minutes.
-
Heating: Raise the temperature to 50°C and continue stirring for 3.5 hours.
-
Isolation: After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C. Cool the remaining solution to induce crystallization.
-
Purification: Filter the solid product and dry it to obtain 6-methyl-2-pyridinecarboxamide. A molar yield of 84.9% has been reported.[3]
Step 2: Hofmann Degradation
-
Preparation of Sodium Hypobromite (B1234621): Cool a 12% (w/w) NaOH aqueous solution (320 mL) to 0-5°C using an ice-salt bath. Slowly add liquid bromine (21 mL) dropwise and maintain the temperature for 30 minutes.
-
Reaction: Dissolve the 6-methyl-2-pyridinecarboxamide from the previous step in a 12% (w/w) NaOH aqueous solution (250 mL). Add the freshly prepared sodium hypobromite solution dropwise at 0°C.
-
Heating: After the addition is complete, heat the reaction mixture to 60°C for 30 minutes.
-
Work-up: Cool the reaction solution and extract it multiple times with ethyl acetate.
-
Purification: Wash the combined organic phases with water, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation, collecting the fraction at 107-108.5°C (2.67 kPa) to obtain this compound as a white solid.[3]
Data Presentation
Table 1: Comparison of Synthesis Routes and Reported Yields
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Chichibabin Reaction | 2-methylpyridine | Sodium amide, Xylene | 72% | [3] |
| Hofmann Degradation | 2-cyano-6-methylpyridine | H₂O₂, NaOH, Bromine | >74% (overall) | [3] |
| Catalytic Amination | α-picoline | Ammonia, Cobalt catalyst | Moderate | [4][5] |
Visualizations
Caption: Experimental workflow for the Chichibabin synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. This compound | 1824-81-3 [chemicalbook.com]
Technical Support Center: Troubleshooting Common Issues in 2-Amino-6-methylpyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-6-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and subsequent reactions involving this versatile organic intermediate.
General Troubleshooting
A logical approach to troubleshooting can save significant time and resources. The following workflow outlines a general strategy for diagnosing and resolving issues in your reactions.
Caption: General troubleshooting workflow for chemical reactions.
Synthesis and Purification of this compound
The successful synthesis and purification of this compound are critical first steps. Below are common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound from the Hofmann degradation of 6-methyl-2-pyridinecarboxamide is low. What are the likely causes?
A1: Low yields in this Hofmann degradation can often be attributed to improper temperature control.[1] If the temperature is too low, the reaction will be slow and incomplete. Conversely, if the temperature is too high, impurity formation increases, which reduces the overall yield.[1] Another critical factor is the concentration of the sodium hydroxide (B78521) solution used in the preceding hydrolysis of 2-cyano-6-methylpyridine; a 5% solution is reported to be optimal.[1] Higher concentrations can lead to the hydrolysis of the desired amide product into the corresponding carboxylic acid.[1]
Q2: What are common side products in the synthesis of this compound?
A2: Side products can vary depending on the synthetic route. In the amination of α-picoline at high temperatures, by-products such as toluidines, xylidines, and diphenylamine (B1679370) can form.[2][3] When synthesizing from 2-cyano-6-methylpyridine, over-hydrolysis of the intermediate amide can lead to the formation of 6-methylpicolinic acid.[1]
Q3: What is the recommended method for purifying crude this compound?
A3: The most common method for purifying this compound is distillation under reduced pressure.[1] A collection fraction of 107-108.5°C at 2.67 kPa has been reported to yield a white solid upon cooling.[1]
Experimental Protocol: Synthesis via Hofmann Degradation
This protocol describes the synthesis of this compound from 6-methyl-2-pyridinecarboxamide, which can be prepared from 2-cyano-6-methylpyridine.[1]
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Preparation of Sodium Hypobromite (B1234621) Solution: Prepare the sodium hypobromite solution at 0°C.
-
Reaction Setup: Dissolve the 6-methyl-2-pyridinecarboxamide in the prepared sodium hypobromite solution at 0°C.
-
Reaction Execution: Allow the reaction temperature to rise to 60°C and maintain for 30 minutes. The white solid starting material should gradually dissolve.
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Workup: Cool the reaction mixture and extract with ethyl acetate (B1210297) (3 x 270 mL).
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Washing: Wash the combined organic phases with water (2 x 50 mL).
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Drying and Concentration: Dry the organic phase and concentrate to obtain the crude product as a red liquid.
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Purification: Purify the crude product by vacuum distillation, collecting the fraction at 107-108.5°C (2.67 kPa). The product will solidify into a white solid upon cooling.
Caption: Synthesis of this compound via Hofmann degradation.
Troubleshooting Specific Reactions
Alkylation Reactions
Q4: I am observing a mixture of N-alkylation and O-alkylation products when reacting 2-Amino-6-methylpyrimidine-4-one with alkyl halides. How can I control the selectivity?
A4: The selectivity of alkylation reactions with related aminopyrimidine structures can be highly dependent on the reaction conditions and the nature of the alkylating agent.[4] For instance, using methyl iodide or methyltosylate may favor N3-alkylation, while other alkyl halides in absolute alcohol can lead to a mixture of N3- and O4-alkylated products.[4] To improve selectivity, consider screening different solvents and bases.
Q5: My alkylation of the methyl group of this compound is not proceeding. What should I consider?
A5: Direct alkylation of the methyl group requires deprotonation to form a lithiated intermediate. The choice of base is crucial for efficient deprotonation.[5] While LDA can be used, n-BuLi has been shown to give significantly better yields in reactions with substituted picolines.[5] The presence of activating groups on the methyl carbon can also influence the acidity and reactivity.[5]
| Base | Substrate | Product Yield (%) |
| LDA | 2-(Phenylsulfonyl)methyl-6-methylpyridine | 47 |
| n-BuLi | 2-(Phenylsulfonyl)methyl-6-methylpyridine | 74 |
Data adapted from a study on the alkylation of substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.[5]
Aza-Michael Addition
Q6: Why is my aza-Michael addition of this compound to an α,β-unsaturated carbonyl compound failing?
A6: The nucleophilicity of the amino group in this compound can be a limiting factor in aza-Michael additions.[6] The use of polar protic solvents like hexafluoroisopropanol (HFIP) can promote the reaction, even with weak nucleophiles.[6] If standard conditions are failing, consider using HFIP as both a solvent and a promoter. Lewis acids, while sometimes used to activate the Michael acceptor, may lead to degradation of the starting material.[6]
Caption: Simplified pathway for aza-Michael addition.
Diazotization Reactions
Q7: I am having trouble with the diazotization of this compound. The reaction seems unstable. What precautions should I take?
A7: Diazotization reactions require strict temperature control, as diazonium salts are often unstable at temperatures above 5-10°C.[7] The reaction is highly exothermic, so slow, dropwise addition of sodium nitrite (B80452) to an acidic solution of the amine is crucial to maintain a low temperature. It is also highly recommended to use the resulting diazonium salt solution immediately in the subsequent reaction without isolating the solid, as solid diazonium salts can be explosive.[7]
Experimental Protocol: General Diazotization
This protocol is adapted from procedures for structurally similar anilines.[7]
-
Dissolution: Dissolve this compound in a suitable mineral acid (e.g., HCl) and cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.
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Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the reaction is complete.[7]
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Subsequent Reaction: Use the resulting diazonium salt solution immediately in the next synthetic step.
Suzuki Coupling Reactions
Q8: My Suzuki coupling reaction with a 2-Amino-6-halopyridine is giving low yield or no product. What are the key parameters to optimize?
A8: Suzuki couplings involving electron-rich substrates like 2-Amino-6-halopyridines can be challenging.[8] Key factors to investigate include:
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Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich halides, ligands such as SPhos or XPhos may be more effective than traditional phosphine (B1218219) ligands.[8][9]
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Base: The strength and type of base can significantly impact the reaction. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, with the latter sometimes providing better results.[10][11]
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Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used. The ratio can affect the solubility of the reagents and the reaction rate.[9][11]
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Degassing: Thoroughly degassing the solvent and reaction mixture is crucial to prevent oxidation and deactivation of the palladium catalyst.[8]
Q9: What are common side reactions in Suzuki couplings of aminopyridines?
A9: Common side reactions include:
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Protodeboronation: Hydrolysis of the boronic acid starting material. This can be more prevalent with certain heteroaryl boronic acids.[8]
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Homocoupling: Coupling of two molecules of the boronic acid or two molecules of the halide.
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Catalyst Decomposition: Formation of palladium black, indicating catalyst degradation. This can be caused by high temperatures or the presence of oxygen.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
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Toxicity: Toxic if swallowed and fatal in contact with skin.[13]
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Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[13]
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Handling: Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area. Do not eat, drink, or smoke when using this product.[13]
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Incompatibilities: Avoid contact with moisture, oxidizing agents, strong acids, and nitriles.[13]
Always consult the Safety Data Sheet (SDS) before handling this chemical.[13]
References
- 1. Page loading... [wap.guidechem.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 4. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9 | European Science Methodical Journal [europeanscience.org]
- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Purification of 2-Amino-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of 2-Amino-6-methylpyridine (CAS: 1824-81-3).
Troubleshooting Guide
Purifying this compound can present several challenges, from removing persistent impurities to handling the compound's physical properties. The table below outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Yellow or Brown Discoloration | Oxidation or presence of chromophoric impurities from the synthesis. The compound is sensitive to air and sunlight.[1][2] | 1. Recrystallization: Perform recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. 2. Distillation: Vacuum distillation can separate the product from non-volatile colored impurities.[3] 3. Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Purity After Purification | - Co-distillation or co-crystallization of structurally similar impurities (e.g., isomers like 2-methyl-4-aminopyridine).[4] - Incomplete removal of starting materials or solvents. - Thermal decomposition during high-temperature distillation.[5] | 1. Fractional Distillation: Use an efficient fractionating column for distillation to separate compounds with close boiling points.[6] 2. Chromatography: Employ silica (B1680970) gel column chromatography for difficult separations. An ethyl acetate (B1210297)/hexane solvent system has been shown to be effective.[7] 3. Acid-Base Extraction: Convert the amine to its salt to wash away neutral organic impurities, then regenerate the free amine.[8] |
| Product is an Oil or Low-Melting Solid | The reported melting point is 40-44 °C, so it can exist as a solid or liquid at/near room temperature.[7][9] Presence of residual solvent or impurities can further depress the melting point. | 1. Confirm Purity: Analyze the sample by GC, NMR, or other spectroscopic methods to confirm purity. 2. Drying: Ensure the product is completely free of solvent by drying under high vacuum.[7] 3. Cooling: If pure, induce crystallization by cooling the sample below its melting point. |
| Low Yield After Recrystallization | - The compound is freely soluble in water and soluble in many common organic solvents.[5] - Use of an inappropriate solvent or excessive solvent volume. - Product loss during transfers. | 1. Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Acetone (B3395972) or a dichloromethane (B109758)/petroleum ether mixture are reported options.[7] 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Controlled Cooling: Allow the solution to cool slowly to maximize crystal formation and size. |
| Hygroscopic Nature Complicates Handling | The compound is hygroscopic and readily absorbs moisture from the atmosphere.[2][5][10][11] | 1. Dry Storage: Store in a tightly sealed container in a desiccator or a dry, cool place.[10] 2. Inert Gas Handling: Handle the material in a glove box or under a stream of dry inert gas. 3. Drying Before Use: If moisture absorption is suspected, dry the material under vacuum or by treating with NaOH pellets before distillation.[7] |
Physical and Chemical Properties Summary
A summary of key quantitative data is provided below for easy reference during experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂ | [3][10] |
| Molecular Weight | 108.14 g/mol | [1][3][10] |
| Appearance | Off-white to yellow crystalline solid. May be a liquid or solidified melt due to its low melting point. | [5][7][12] |
| Melting Point | 40-44 °C | [7][9] |
| Boiling Point | 208-209 °C (at atmospheric pressure) | [7][9] |
| Solubility | Freely soluble in water. | [5] |
| Purity (Typical Commercial) | >98% (by GC) |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities often depend on the synthetic route. They can include unreacted starting materials (e.g., α-picoline, 1,3-diaminobenzene), isomers (e.g., 2-methyl-4-aminopyridine), or by-products from side reactions.[4] For instance, the Hofmann degradation route can lead to other impurities if the reaction temperature is not strictly controlled.[3]
Q2: My purified this compound is a yellow oil, not a white solid. Is it impure?
Not necessarily. The compound has a low melting point (40-44 °C) and can exist as a supercooled liquid at room temperature.[12] The color can range from colorless/white to yellow.[12] However, a dark color combined with an oily state could indicate the presence of impurities or residual solvent, which would depress the melting point. Purity should be verified using an appropriate analytical technique like GC or NMR spectroscopy.
Q3: How can I effectively dry this compound? It seems to absorb water quickly.
Due to its hygroscopic nature, rigorous drying is essential.[2][5] For small-scale laboratory work, drying under high vacuum is effective. For pre-purification drying before distillation, one documented method involves keeping the material in contact with sodium hydroxide (B78521) (NaOH) pellets for several hours with occasional shaking, followed by decanting the liquid.[7] Always handle the dried material under an inert, dry atmosphere.
Q4: What is the recommended method for removing colored impurities?
For colored impurities, recrystallization with activated charcoal is a standard approach. The charcoal adsorbs the high molecular weight, colored by-products. Alternatively, vacuum distillation is very effective at separating the volatile product from non-volatile, colored tars or decomposition products.[3]
Q5: Which purification method is best: distillation, recrystallization, or chromatography?
The best method depends on the nature and quantity of the impurities.
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Vacuum Distillation: Ideal for removing non-volatile impurities, colored tars, and some starting materials with significantly different boiling points.[3]
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Recrystallization: Excellent for removing impurities that have different solubility profiles. Reported solvent systems include acetone and a mixture of dichloromethane with petroleum ether.[7]
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Column Chromatography: The most powerful technique for separating structurally similar isomers or impurities with close boiling points that are difficult to separate by other means.[7]
A general workflow is to start with a bulk purification method like distillation, followed by recrystallization for final polishing.
Experimental Protocols
Safety Precaution: this compound is toxic if swallowed and fatal in contact with skin. It causes serious eye and skin irritation.[5][10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][10]
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and baseline materials from several grams to larger quantities of crude product.
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Setup: Assemble a clean, dry distillation apparatus suitable for vacuum. Use a short-path distillation head for small quantities. Ensure all joints are properly sealed with vacuum grease.
-
Drying (Optional): If the crude material is wet, pre-dry it by stirring over anhydrous sodium sulfate (B86663) or by following the NaOH pellet method.[7]
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Charge Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
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Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap.
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Heating: Begin heating the distillation flask using a heating mantle. Stir the material if using a stir bar.
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Fraction Collection: The boiling point will depend on the vacuum level. Collect the fraction that distills at a constant temperature. For example, a fraction was collected at 107-108.5 °C at a pressure of 2.67 kPa.[3] Discard any initial forerun that distills at a lower temperature.
-
Completion: Once the desired fraction is collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Recrystallization from Dichloromethane/Petroleum Ether
This method is effective for removing impurities with different solubilities and can be used for final polishing.[7]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of dichloromethane (CH₂Cl₂) at room temperature in an Erlenmeyer flask.
-
Precipitation: While gently swirling the flask, slowly add petroleum ether (a non-polar solvent) until the solution becomes faintly turbid, indicating the onset of precipitation.
-
Crystallization: Stopper the flask and allow it to stand undisturbed. For better crystal formation, you can place it in a refrigerator or ice bath after it has reached room temperature.
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Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of cold petroleum ether to remove any residual soluble impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
This is the method of choice for separating challenging mixtures, such as isomers.[7]
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Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.
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Sample Loading: Dissolve the crude product in a minimum volume of the eluent or a compatible solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with a solvent system of ethyl acetate and hexane.[7] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 20% ethyl acetate) to elute the compounds.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 7. This compound | 1824-81-3 [chemicalbook.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 1824-81-3 CAS | this compound | Amines & Amine Salts | Article No. 1048D [lobachemie.com]
Technical Support Center: Synthesis of 2-Amino-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via the Chichibabin reaction?
The Chichibabin reaction, a widely used method for synthesizing 2-aminopyridine (B139424) derivatives, can be accompanied by several side reactions that can impact the yield and purity of the desired this compound. The most frequently encountered side reactions include overamination, dimerization, and the formation of various high-temperature byproducts.[1][2][3]
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Overamination: The primary product, this compound, can undergo a second amination to form 2,6-diaminopyridine (B39239). This is more likely to occur in the presence of excess sodium amide and at elevated temperatures.[2]
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Dimerization: A competing reaction can lead to the formation of bipyridine derivatives. For instance, under certain conditions, 4-tert-butylpyridine (B128874) has been shown to yield a significant amount of the dimer product, 4,4'-di-tert-butyl-2,2'-bipyridine.[3]
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High-Temperature Byproducts: Syntheses performed at very high temperatures, particularly those using catalysts like ZSM-5 zeolites, can generate a range of byproducts including toluidines, xylidines, and diphenylamine.[1]
Q2: How can I minimize the formation of 2,6-diaminopyridine during the Chichibabin reaction?
Minimizing the formation of the overamination byproduct, 2,6-diaminopyridine, is crucial for obtaining a high yield of this compound. The extent of this side reaction is highly dependent on the reaction conditions.
| Parameter | Condition to Minimize Side Product | Rationale |
| Sodium Amide (NaNH₂) Stoichiometry | Use of a controlled excess of NaNH₂ | A large excess of the aminating agent can promote a second nucleophilic attack on the 2-aminopyridine intermediate.[2] |
| Temperature | Lower reaction temperatures (e.g., 100–130°C) | Higher temperatures (170–180°C) have been shown to significantly increase the yield of the diaminated product, potentially up to 55%.[2] |
Experimental Protocol: Chichibabin Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
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Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous xylene.
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Reagent Addition: Carefully add sodium amide to the xylene. Begin stirring and heat the mixture.
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Substrate Addition: Once the desired temperature (e.g., 120°C) is reached, slowly add 2-methylpyridine (B31789) (α-picoline) dropwise to the reaction mixture.
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Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 124-129°C) for several hours (e.g., 10 hours). The progress of the reaction can be monitored by the evolution of hydrogen gas.[3][4]
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Work-up: After the reaction is complete, cool the mixture and carefully hydrolyze it by the slow addition of water. Separate the organic layer, and recover the product by distillation under reduced pressure.[4]
Troubleshooting Guide
Problem: Low yield of this compound and significant formation of a dimeric byproduct.
Possible Cause: The reaction conditions may be favoring the dimerization side reaction over the desired amination. Reaction pressure can be a critical factor in influencing the product distribution.
Solution:
-
Increase Reaction Pressure: Performing the reaction under elevated pressure can significantly favor the formation of the aminated product over the dimer.
| Pressure | 2-amino-4-tert-butylpyridine Yield | 4,4'-di-tert-butyl-2,2'-bipyridine Yield |
| Atmospheric Pressure | 11% | 89% |
| 350 psi Nitrogen Pressure | 74% | 26% |
| (Data based on the amination of 4-tert-butylpyridine)[3] |
Problem: In an alternative synthesis route starting from 2-cyano-6-methylpyridine, the final product is contaminated with 6-methylpicolinic acid.
Possible Cause: The hydrolysis of the intermediate amide, 6-methyl-2-pyridinecarboxamide, to the corresponding carboxylic acid is a common side reaction if the hydrolysis conditions are too harsh.
Solution:
-
Control Reaction Conditions: The concentration of the base and the reaction temperature during the hydrolysis of the cyano group are critical.
| Parameter | Optimal Condition | Rationale |
| NaOH Concentration | 5% (mass fraction) | Higher concentrations can lead to the hydrolysis of the amide product to the carboxylic acid, reducing the yield.[4] |
| Reaction Temperature | 50°C | Higher temperatures can also promote the hydrolysis of the amide to the acid.[4] |
Experimental Protocol: Synthesis from 2-cyano-6-methylpyridine
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Hydrolysis: To a mixture of 5% sodium hydroxide (B78521) solution and acetone, add 2-cyano-6-methylpyridine. Add 10% hydrogen peroxide solution dropwise while stirring. Heat the mixture to 50°C and maintain for several hours to form 6-methyl-2-pyridinecarboxamide.[4]
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Hofmann Degradation: Prepare a fresh solution of sodium hypobromite. Add the 6-methyl-2-pyridinecarboxamide to this solution at 0°C. Allow the reaction to warm and then heat to approximately 60°C for a short period.[4]
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Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic phase with water, dry, and concentrate to obtain the crude product. Purify by distillation under reduced pressure.[4]
Reaction Pathways
Caption: Main pathway of the Chichibabin reaction.
Caption: Overamination side reaction.
Caption: Dimerization side reaction.
References
improving the efficiency of 2-Amino-6-methylpyridine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of 2-Amino-6-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary synthesis routes include the Chichibabin reaction, amination of halogenated pyridines, and a multi-step process involving a cyano-pyridine intermediate.
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Chichibabin-type Reaction: This involves the direct amination of 2-methylpyridine (B31789) (α-picoline) using reagents like sodium amide in an inert solvent such as xylene.[1][2] It is a common method but requires strict anhydrous conditions.
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From 2-Cyano-6-methylpyridine: This two-step route involves the hydrolysis of 2-cyano-6-methylpyridine to 6-methyl-2-pyridinecarboxamide, followed by a Hofmann degradation to yield the final product.[1] This method is noted for its mild reaction conditions and high yields.[1]
-
From Halogenated Pyridines: Copper-catalyzed amination of 2-bromo-6-methylpyridine (B113505) with ammonia (B1221849) offers an alternative pathway.[3][4]
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Catalytic Amination of α-picoline: Reacting α-picoline with ammonia over certain catalysts, such as those containing cobalt, has been explored, but often results in moderate yields.[2][5]
Q2: What is the typical yield I can expect for this compound synthesis?
A2: Yields are highly dependent on the chosen synthesis route and optimization of reaction conditions. The route starting from 2-cyano-6-methylpyridine generally offers the highest overall yield, with molar yields for the hydrolysis and Hofmann degradation steps being 84.9% and over 87%, respectively.[1] The direct amination of 2-methylpyridine with sodium amide in xylene has been reported to achieve a yield of around 72%.[1] Other methods, such as the reaction of α-picoline with chloramine (B81541) or amination over certain industrial catalysts, have been described as having significant disadvantages or providing only moderate to low yields.[2][5]
Q3: What are the primary applications of this compound?
A3: this compound is a crucial intermediate in various industries.[6] In the pharmaceutical sector, it is a building block for active pharmaceutical ingredients (APIs), including nerve growth factor receptor TrkA inhibitors for anti-tumor applications and nalidixic acid.[1][7] It is also used in the synthesis of agrochemicals like herbicides and fungicides, as well as in the production of dyes and specialty chemicals.[6]
Troubleshooting Guides
Problem 1: Low yield in the synthesis via 2-cyano-6-methylpyridine hydrolysis and Hofmann degradation.
Q: My overall yield is significantly lower than the reported >80%. What are the likely causes?
A: Low yield in this two-step process typically points to suboptimal conditions in either the hydrolysis or the Hofmann degradation stage.
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Issue: Incomplete Hydrolysis: If the initial hydrolysis of the cyano group is incomplete, the unreacted starting material will not proceed to the next step, lowering the overall yield.
-
Solution: Ensure the reaction temperature is maintained at 50°C. Lower temperatures slow the reaction, while higher temperatures can lead to the formation of acid byproducts.[1] Verify that the concentration of the sodium hydroxide (B78521) solution is 5%, as higher concentrations can also promote unwanted hydrolysis to the carboxylic acid.[1]
-
-
Issue: Impurity Formation during Hofmann Degradation: The Hofmann degradation is sensitive to temperature.
Problem 2: The Chichibabin reaction (amination of 2-methylpyridine) is failing or providing a very low yield.
Q: I am attempting the direct amination of 2-methylpyridine with sodium amide, but the reaction is not proceeding as expected. What should I check?
A: The Chichibabin reaction is notoriously sensitive to reaction conditions.
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Issue: Presence of Moisture: This reaction requires strictly anhydrous conditions. Sodium amide reacts violently with water, and any moisture will consume the reagent and inhibit the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., xylene) and ensure the 2-methylpyridine is dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue: Incorrect Temperature: The reaction temperature is critical for success.
-
Solution: The reaction is typically run at elevated temperatures. One protocol specifies maintaining the reaction at 124-129°C for 10 hours.[1] Ensure your heating apparatus can maintain this temperature consistently.
-
-
Issue: Reagent Quality: The quality of the sodium amide is crucial.
-
Solution: Use fresh, high-quality sodium amide. Old or improperly stored sodium amide may have degraded due to exposure to air and moisture.
-
Data and Experimental Protocols
Table 1: Comparison of Synthesis Route Efficiency
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Cyano Hydrolysis + Hofmann Degradation | 2-Cyano-6-methylpyridine | NaOH, H₂O₂, NaOBr | >74% (overall)[1] | High yield, mild conditions | Two-step process |
| Chichibabin-type Reaction | 2-Methylpyridine | Sodium Amide, Xylene | 72%[1] | Single step | Requires strict anhydrous conditions, safety concerns |
| Catalytic Amination | α-Picoline | Ammonia, Cobalt Catalyst | Moderate[2][5] | Direct amination | Moderate yields |
| From Hydroxy-pyridine | 2-Hydroxy-6-methylpyridine | Ammonia | 27%[2] | Utilizes different precursor | Low yield, starting material not readily accessible[2] |
| Copper-Catalyzed Amination | 2-Bromo-6-methylpyridine | NH₃·H₂O, Cu₂O | High (by analogy) | Good for halogenated precursors | Requires catalyst and specific ligands |
Table 2: Optimization of Reaction Conditions (Cyano Route)
| Step | Parameter | Condition | Impact on Yield | Reference |
| Hydrolysis | Temperature | < 50°C | Incomplete reaction, increased by-products over time | [1] |
| 50°C | Optimal | [1] | ||
| > 50°C | Formation of acid by-product | [1] | ||
| NaOH Concentration | < 5% | Incomplete reaction | [1] | |
| 5% | Optimal | [1] | ||
| > 5% | Amide product hydrolyzes to acid | [1] | ||
| Hofmann Degradation | Temperature | < 60°C | Slow or incomplete reaction | [1] |
| 60°C | Optimal | [1] | ||
| > 60°C | Increased impurity formation | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis from 2-Cyano-6-methylpyridine
This two-step method involves hydrolysis followed by Hofmann degradation.[1]
Step A: Hydrolysis to 6-methyl-2-pyridinecarboxamide
-
Add 2-cyano-6-methylpyridine (47.2g, 0.4 mol) to a mixed solvent of 5% (w/w) aqueous sodium hydroxide (320 mL) and acetone (B3395972) (320 mL).
-
While stirring, add 10% (w/w) hydrogen peroxide (123.5 mL) dropwise over 15 minutes.
-
Heat the mixture to 50°C and continue stirring for 3.5 hours.
-
After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50°C.
-
Cool the remaining aqueous solution to induce crystallization.
-
Filter the white solid, wash with cold water, and dry to obtain 6-methyl-2-pyridinecarboxamide. (Expected yield: ~46.2g, 84.9%).[1]
Step B: Hofmann Degradation to this compound
-
Prepare a sodium hypobromite (B1234621) solution by cooling a 12% (w/w) NaOH aqueous solution (320 mL) to 0-5°C and slowly adding liquid bromine (21 mL) dropwise. Maintain this temperature for 30 minutes.
-
Dissolve the 6-methyl-2-pyridinecarboxamide from Step A in a 12% (w/w) NaOH aqueous solution (250 mL).
-
Add the freshly prepared sodium hypobromite solution dropwise to the amide solution at 0°C.
-
Allow the reaction temperature to rise to 60°C and hold for 30 minutes.
-
Cool the reaction solution and extract the product with ethyl acetate (B1210297) (3 x 270 mL).
-
Combine the organic phases, wash with water (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation, collecting the fraction at 107-108.5°C (2.67 kPa) to yield this compound as a white solid upon cooling.[1]
Protocol 2: Chichibabin-type Synthesis from 2-Methylpyridine
This protocol is based on the direct amination of 2-methylpyridine.[1]
-
To a reaction vessel containing sodium amide, add anhydrous xylene.
-
Stir and heat the mixture to evaporate any residual ammonia.
-
Once the temperature reaches 120°C, add 2-methylpyridine dropwise.
-
After the addition is complete, maintain the reaction temperature at 124-129°C for 10 hours.
-
After 10 hours, cautiously hydrolyze the reaction mixture by slowly adding water at a temperature of 90-100°C.
-
Stir for 30 minutes post-hydrolysis, then allow the layers to separate.
-
Separate the xylene layer and recover the xylene by distillation.
-
Distill the residue under reduced pressure, collecting the fraction at 90-120°C (1.33-2.67 kPa) to obtain this compound. (Expected yield: 72%).[1]
Visualized Workflows and Logic
Caption: Synthesis of this compound via the cyano-intermediate route.
References
- 1. Page loading... [guidechem.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. This compound | 1824-81-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. alkalimetals.com [alkalimetals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Managing Impurities in 2-Amino-6-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and manage impurities effectively during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the Chichibabin reaction, Hofmann degradation, and amination of a 2-chloro-6-methylpyridine (B94459) derivative. Each route has its own set of advantages and potential impurity profiles.
Q2: What are the critical parameters to control during the Chichibabin reaction to minimize byproducts?
A2: In the Chichibabin reaction, temperature and pressure are critical. High temperatures can lead to the formation of dimeric byproducts, while atmospheric pressure may favor dimerization over amination.[1][2] It is recommended to run the reaction at the lowest temperature that allows for good hydrogen evolution to avoid decomposition.[2]
Q3: How can I monitor the progress of my this compound synthesis?
A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[1] For the Chichibabin reaction, the evolution of hydrogen gas and the appearance of a reddish color are indicators of reaction progression.[1][2]
Q4: What are the best practices for purifying the final this compound product?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
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Distillation: Effective for removing less volatile or non-volatile impurities.
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Recrystallization: Useful for removing impurities with different solubility profiles.
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Column Chromatography: A versatile technique for separating closely related isomers and other byproducts. For basic compounds like aminopyridines, adding a small amount of a base like triethylamine (B128534) to the eluent can help prevent tailing on silica (B1680970) gel.
Troubleshooting Guides
Problem 1: Low Yield in Chichibabin Synthesis
Symptoms:
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The yield of this compound is significantly lower than the expected 70-85%.[3]
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A large amount of starting material (2-methylpyridine) remains unreacted.
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Formation of a significant amount of dark, tarry material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Sodium Amide | Sodium amide is highly reactive and can decompose upon exposure to moisture or air. Ensure you are using fresh, high-quality sodium amide. Consider preparing it in situ for best results.[3] |
| Suboptimal Reaction Temperature | The reaction requires heating, typically in an aprotic solvent like xylene or toluene.[1][2] If the temperature is too low, the reaction rate will be slow. If it is too high, byproduct formation and decomposition can occur.[1][2] Optimize the temperature based on your specific reaction scale and solvent. |
| Presence of Water | Water will quench the sodium amide. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] |
| Insufficient Reaction Time | The Chichibabin reaction can take several hours to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
Problem 2: High Levels of Dimeric Impurity in Chichibabin Synthesis
Symptoms:
-
A significant peak corresponding to a bipyridine derivative is observed in the GC-MS or HPLC analysis. A common dimeric byproduct is 4,4'-di-substituted-2,2'-bipyridine.[1][2]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Atmospheric Pressure Reaction | Performing the Chichibabin reaction at atmospheric pressure can favor the formation of dimeric byproducts.[1][2] |
| High Reaction Temperature | Elevated temperatures can promote dimerization.[1] |
Quantitative Impact of Pressure on Dimer Formation:
| Substrate | Pressure | Yield of Aminated Product | Yield of Dimer Product |
| 4-tert-butylpyridine | Atmospheric | 11% | 89% |
| 4-tert-butylpyridine | 350 psi Nitrogen | 74% | 26% |
| (Data adapted from a study on a similar substrate, illustrating the significant effect of pressure)[2] |
Problem 3: Formation of 6-Methyl-2-pyridone Impurity
Symptoms:
-
An impurity with a mass corresponding to 6-methyl-2-pyridone is detected, particularly in syntheses starting from 2-chloro-6-methylpyridine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | Water can react with the starting material or intermediates, leading to the formation of the corresponding pyridone. This is especially a concern in reactions involving diazonium salt intermediates.[1] |
Problem 4: Incomplete Hofmann Degradation
Symptoms:
-
The presence of unreacted 6-methyl-2-pyridinecarboxamide in the final product.
-
Low yield of the desired this compound.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Hofmann degradation is temperature-sensitive. If the temperature is too low, the reaction will be slow and incomplete. If it is too high, side reactions can occur, reducing the yield. The optimal temperature is typically around 60°C. |
| Incorrect Stoichiometry of Reagents | Ensure the correct molar ratios of the amide, bromine, and sodium hydroxide (B78521) are used as per the established protocol. |
Experimental Protocols
Synthesis of this compound via Chichibabin Reaction
Materials:
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2-Methylpyridine (B31789) (α-picoline)
-
Sodium amide (NaNH₂)
-
Anhydrous xylene or toluene
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Ammonium (B1175870) chloride solution (for quenching)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous xylene.
-
Carefully add sodium amide to the solvent under a nitrogen atmosphere.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 2-methylpyridine dropwise to the refluxing mixture.
-
Continue to reflux for several hours, monitoring the reaction by TLC or GC. The evolution of hydrogen gas should be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., toluene).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Analytical Method: HPLC-UV for Impurity Profiling
This method can be adapted for the analysis of this compound and its potential impurities.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[4] |
| Mobile Phase | A gradient of water (pH adjusted to 3 with phosphoric acid) and methanol.[4] |
| Flow Rate | 0.7 mL/min[4] |
| Detection | UV at 254 nm[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL[4] |
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Visualizations
Caption: Experimental workflow for the Chichibabin synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing 2-Amino-6-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your catalyst selection and reaction optimization.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | - For Sodamide (Chichibabin Reaction): Ensure the sodamide is fresh and has been stored under anhydrous conditions. Exposure to moisture will deactivate it.[1] - For Copper Catalysts: Use high-purity copper salts (e.g., Cu₂O, CuSO₄, Cu(OAc)₂) and ensure the absence of contaminants that could act as catalyst poisons.[2] - For ZSM-5 Zeolites: Check the Si/Al ratio and ensure the catalyst has been properly activated. The acidity of the zeolite is crucial for its catalytic activity.[3] |
| Incorrect Reaction Temperature | - Chichibabin Reaction: The reaction temperature needs to be carefully controlled. For the reaction with 2-methylpyridine (B31789) and sodamide in xylene, a temperature of 124-129°C is recommended.[4] - Hofmann Degradation: The optimal temperature for the Hofmann degradation step is 60°C. Lower temperatures can lead to an incomplete reaction, while higher temperatures may increase impurity formation.[4] - Copper-Catalyzed Amination: A reaction temperature of 60°C has been reported to be effective.[5] |
| Presence of Water (for moisture-sensitive reactions) | - The Chichibabin reaction using sodamide is highly sensitive to moisture. Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Sub-optimal Reagent Concentration | - Hofmann Degradation: The concentration of the sodium hydroxide (B78521) solution is critical. A 5% (w/w) solution is optimal for the initial hydrolysis step, while a 12% (w/w) solution is recommended for the subsequent degradation.[4] |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solutions |
| Incorrect Reaction Temperature | - As mentioned above, excessively high temperatures can lead to the formation of by-products. For instance, in the Hofmann degradation, temperatures above 60°C can generate impurities.[4] In the case of ZSM-5 catalysts, very high temperatures (e.g., 510°C) can lead to by-products like toluidines and xylidines.[1] |
| Incorrect Stoichiometry | - Carefully control the molar ratios of your reactants. In the copper-catalyzed amination of 2-bromopyridine (B144113), using a significant excess of ammonia (B1221849) (20 equivalents) has been shown to be effective.[5] |
| Prolonged Reaction Time | - Monitor the reaction progress using techniques like TLC or GC-MS. Extending the reaction time unnecessarily can sometimes lead to the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most frequently cited methods include:
-
The Chichibabin Reaction: This involves the amination of 2-methylpyridine using sodium amide (sodamide) in an inert solvent like xylene.[1][4]
-
Hofmann Degradation: This route starts from 2-cyano-6-methylpyridine, which is first hydrolyzed to 6-methyl-2-pyridinecarboxamide and then undergoes Hofmann degradation to yield the desired product.[4]
-
Copper-Catalyzed Amination: This method utilizes a copper catalyst, such as copper(I) oxide (Cu₂O), to facilitate the amination of a starting material like 2-bromo-6-methylpyridine.[5]
-
Zeolite Catalysis: Zeolites, such as ZSM-5, can be used as catalysts for the amination of pyridine (B92270) derivatives, though this is often performed at high temperatures in the gas phase.[1][3]
Q2: Which catalyst generally provides the highest yield for this compound synthesis?
A2: Based on available literature, copper-catalyzed amination of 2-bromopyridine has been reported with yields as high as 92%.[5] The Hofmann degradation route also shows high molar yields for its individual steps (84% and >87%).[4] The Chichibabin reaction using sodamide has been reported with a yield of 72%.[4] However, the optimal choice will depend on the available starting materials, scalability, and safety considerations.
Q3: What are the main safety precautions to consider when using sodamide for the Chichibabin reaction?
A3: Sodium amide is a highly reactive and moisture-sensitive reagent. It is crucial to work in a well-ventilated fume hood and under a dry, inert atmosphere.[1] Ensure all glassware is oven-dried and solvents are anhydrous. Sodium amide can react violently with water.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.
Data Presentation
Table 1: Comparison of Catalytic Methods for this compound Synthesis
| Method | Catalyst/Reagent | Starting Material | Reported Yield | Key Reaction Conditions | Reference |
| Chichibabin Reaction | Sodium Amide (NaNH₂) | 2-Methylpyridine | 72% | Anhydrous xylene, 124-129°C, 10 hours | [4] |
| Hofmann Degradation | NaOH, H₂O₂, NaOBr | 2-Cyano-6-methylpyridine | >73% (overall) | Two steps: 1) 5% NaOH, 10% H₂O₂, 50°C; 2) 12% NaOH, NaOBr, 60°C | [4] |
| Copper-Catalyzed Amination | Copper(I) Oxide (Cu₂O) | 2-Bromopyridine | 92% (for 2-aminopyridine) | Ethylene (B1197577) glycol, 60°C, 16 hours | [5] |
| Zeolite Catalysis | ZSM-5 | 1,3-Diaminobenzene & Ammonia | 35.8% - 56.4% | 350-400°C, 190 bar | [1] |
Experimental Protocols
Protocol 1: Chichibabin Synthesis using Sodium Amide
-
Preparation: In a reaction vessel equipped with a stirrer and a reflux condenser, add anhydrous xylene.
-
Reagent Addition: Carefully add freshly prepared sodium amide to the xylene.
-
Heating: Heat the mixture to 120°C with stirring to evaporate any residual ammonia.
-
Reactant Addition: Slowly add 2-methylpyridine dropwise to the reaction mixture.
-
Reaction: Maintain the reaction temperature at 124-129°C for 10 hours.
-
Work-up: Cool the reaction mixture to 90-100°C and slowly add water to hydrolyze the reaction intermediate. After hydrolysis, stir for 30 minutes.
-
Extraction and Purification: Separate the xylene layer, recover the xylene by distillation, and then distill the residue under reduced pressure to collect the this compound fraction.[4]
Protocol 2: Copper-Catalyzed Amination of 2-Bromopyridine
-
Setup: In a Schlenk tube under an argon atmosphere, add copper(I) oxide (Cu₂O, 5 mol%), potassium carbonate (K₂CO₃, 20 mol%), and N,N'-dimethylethylenediamine (DMEDA, 10 mol%).
-
Reactant Addition: Add 2-bromopyridine (0.5 mmol), a 28% aqueous solution of ammonia (10 mmol), and ethylene glycol (1 mL).
-
Reaction: Stir the reaction mixture at 60°C for 16 hours.
-
Extraction: After cooling, extract the reaction mixture with ethyl acetate.
-
Purification: Purify the crude product by silica (B1680970) gel chromatography to obtain 2-aminopyridine (B139424).[5] (Note: This protocol is for the synthesis of 2-aminopyridine and would need adaptation for 2-bromo-6-methylpyridine).
Protocol 3: Hofmann Degradation of 6-Methyl-2-pyridinecarboxamide
-
Intermediate Synthesis: Add 2-cyano-6-methylpyridine to a mixed solvent of 5% (w/w) sodium hydroxide aqueous solution and acetone (B3395972). Add 10% (w/w) H₂O₂ dropwise and stir at 50°C for 3.5 hours. Evaporate the acetone and filter to obtain 6-methyl-2-pyridinecarboxamide.[4]
-
Preparation of Sodium Hypobromite (B1234621): Cool a 12% (w/w) NaOH aqueous solution to 0-5°C and slowly add liquid bromine.
-
Degradation Reaction: Add the 6-methyl-2-pyridinecarboxamide to the freshly prepared sodium hypobromite solution at 0°C. Allow the reaction to warm to 60°C and hold for 30 minutes.[4]
-
Work-up and Purification: Cool the reaction solution and extract with ethyl acetate. Wash the organic phase with water, dry, and concentrate. Purify the crude product by distillation under reduced pressure.[4]
Mandatory Visualization
Caption: Experimental workflow for catalyst selection and synthesis of this compound.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
Technical Support Center: Reaction Condition Optimization for 2-Amino-6-methylpyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the synthesis and purification of 2-Amino-6-methylpyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-methylpyridine (B31789) (α-picoline), 2-bromo-6-methylpyridine, 2-cyano-6-methylpyridine, and 2-nitro-6-methylpyridine.[1][2] A prominent method is the Chichibabin reaction, which utilizes α-picoline and sodium amide.[2] An alternative high-yield route involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which is prepared from 2-cyano-6-methylpyridine.[1]
Q2: My reaction yield is consistently low when using the Chichibabin reaction. What are the critical parameters to check?
A2: The Chichibabin reaction is highly sensitive to moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process, as sodium amide reacts vigorously with water.[2][3] Reaction temperature and duration are also key; for instance, the amination of 2-methylpyridine using sodium amide in an anhydrous solvent like xylene is typically maintained at 124-129°C for about 10 hours to ensure completion.[1]
Q3: What are the typical side products that can form during the synthesis of this compound and its derivatives?
A3: At very high temperatures, side reactions can lead to the formation of by-products such as toluidines, xylidines, and diphenylamine.[4] When synthesizing from 2-cyano-6-methylpyridine, a common side reaction is the complete hydrolysis of the nitrile group to a carboxylic acid. This can be mitigated by using a controlled hydrolysis method, such as hydrogen peroxide in a dilute alkali solution, to stop the reaction at the amide stage.[1]
Q4: What is the optimal temperature range for the Hofmann degradation step in the synthesis of this compound?
A4: The optimal reaction temperature for the Hofmann degradation of 6-methyl-2-pyridinecarboxamide is approximately 60°C.[1] Operating at temperatures that are too low will decrease the reaction rate and may result in an incomplete reaction. Conversely, higher temperatures can accelerate the formation of impurities, which will ultimately reduce the overall yield of the desired product.[1]
Q5: What are the most effective methods for purifying crude this compound?
A5: Several methods are effective for purification. Silica gel column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent is a widely used technique.[3] For products that are thermally stable, distillation under reduced pressure can effectively separate the product from non-volatile impurities.[1] An alternative chemical method involves converting the aminopyridine into a salt with an acid, which can then be washed with an organic solvent to remove non-basic impurities. The purified aminopyridine is subsequently recovered by basification.[5] For certain derivatives, cation-exchange chromatography has also proven to be an efficient purification method.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action |
| Low or No Product Yield | Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature. For instance, the Hofmann degradation is optimal at 60°C; lower temperatures may require longer reaction times.[1] |
| Moisture Contamination | For moisture-sensitive reactions like the Chichibabin synthesis, ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon).[2][3] | |
| Ineffective Catalyst | If using a catalyst (e.g., copper iodide nanoparticles), ensure it has not degraded.[3] Consider using a fresh batch of the catalyst or increasing the catalyst loading. | |
| Formation of Multiple Side Products | Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. An excess of one reactant can lead to undesired side reactions. |
| Suboptimal Temperature | High reaction temperatures can often lead to the formation of by-products.[4] Try running the reaction at a lower temperature. For the Hofmann degradation, exceeding 60°C can generate more impurities.[1] | |
| Presence of Oxidants (Air) | If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere. | |
| Difficulty in Product Purification | Similar Polarity of Product and Impurities | Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying the ethyl acetate/hexane ratio). A shallower gradient may improve separation.[3] |
| Product is an Oil Instead of a Solid | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, re-purify via column chromatography or distillation. | |
| Product Contaminated with Reagents | Utilize an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the basic this compound derivative into the aqueous layer. The aqueous layer can then be basified and the pure product extracted.[5] |
Data Presentation: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the synthesis of a 2-aminopyridine (B139424) derivative via a multi-component reaction (MCR), demonstrating the effect of temperature on reaction time and yield.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
| Data adapted from a study on the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Cyano-6-methylpyridine
This two-step protocol involves the hydrolysis of the nitrile to an amide, followed by Hofmann degradation.[1]
Step 1: Synthesis of 6-Methyl-2-pyridinecarboxamide
-
Materials: 2-cyano-6-methylpyridine, 5% (w/w) sodium hydroxide (B78521) (NaOH) aqueous solution, acetone (B3395972), 10% (w/w) hydrogen peroxide (H₂O₂).
-
Procedure: a. In a round-bottom flask, add 2-cyano-6-methylpyridine (0.4 mol). b. Add a mixed solvent of 5% NaOH solution (320 mL) and acetone (320 mL). c. While stirring, add 10% H₂O₂ (123.5 mL) dropwise over 15 minutes. d. Heat the reaction mixture to 50°C and continue stirring for 3.5 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. After completion, evaporate the acetone under reduced pressure at a temperature below 50°C. g. Cool the remaining aqueous solution in an ice bath to induce precipitation. h. Collect the white solid product by vacuum filtration and dry to obtain 6-methyl-2-pyridinecarboxamide. The expected yield is approximately 85%.[1]
Step 2: Hofmann Degradation to this compound
-
Materials: 6-methyl-2-pyridinecarboxamide, sodium hypobromite (B1234621) solution (freshly prepared), ethyl acetate.
-
Procedure: a. Dissolve the 6-methyl-2-pyridinecarboxamide from the previous step in a freshly prepared sodium hypobromite solution at 0°C. b. Allow the reaction mixture to warm to 60°C and hold for 30 minutes. The solid should dissolve. c. Cool the reaction mixture to room temperature. d. Extract the product with ethyl acetate (3 x 270 mL). e. Combine the organic layers and wash with water (2 x 50 mL). f. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the crude product by vacuum distillation to yield this compound as a white solid upon cooling.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot and address issues of low reaction yield.
Reaction Pathway Diagram
Caption: Simplified reaction pathway from 2-Cyano-6-methylpyridine to the final product.
References
- 1. Page loading... [guidechem.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. This compound | 1824-81-3 [chemicalbook.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-Amino-6-methylpyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-methylpyridine. The following information is designed to help you prevent its decomposition and troubleshoot common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: The decomposition of this compound is typically initiated by several factors:
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Exposure to Strong Acids or Bases: Both strong acidic and basic conditions can lead to degradation.
-
High Temperatures: Prolonged heating or excessive temperatures can cause thermal decomposition, potentially leading to the formation of byproducts such as toluidines and xylidines.
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Oxidizing Agents: This compound is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.[1][2]
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Presence of Moisture: this compound is hygroscopic, and the presence of water can facilitate unwanted side reactions.[1]
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Photodegradation: Exposure to UV light can induce decomposition pathways, including dimerization.[3][4][5]
Q2: I'm observing a complex mixture of byproducts in my reaction. What are some common side reactions?
A2: Besides decomposition, this compound can participate in several side reactions:
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Dimerization: Under certain conditions, particularly photochemical, dimerization can occur.[4][5]
-
Over-acylation/Multiple Acylations: In acylation reactions, it's possible for the pyridine (B92270) nitrogen to be acylated in addition to the amino group, or for other unwanted acylations to occur, especially if the reaction is not properly controlled.
-
Catalyst Inhibition in Cross-Coupling Reactions: The lone pair of electrons on the pyridine nitrogen can coordinate with the metal catalyst (e.g., Palladium), inhibiting its activity and leading to low yields in reactions like Suzuki or Buchwald-Hartwig couplings.[6][7]
Q3: When should I consider using a protecting group for the amino functionality?
A3: A protecting group is recommended when the amino group's nucleophilicity or basicity interferes with the desired reaction. Consider protection under these circumstances:
-
When using strong electrophiles that could react with the amino group.
-
In reactions where the amino group can act as an undesired nucleophile.
-
During multi-step syntheses where the amino group needs to be preserved for a later transformation.
-
In cross-coupling reactions where the unprotected amine might lead to side products or catalyst deactivation.
Q4: How can I effectively remove impurities from my this compound starting material or reaction mixture?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is a common method for purifying the solid material.
-
Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be effective.
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method for purifying reaction products.
-
Acid-Base Extraction: An aqueous workup involving pH adjustment can be used to separate the basic this compound from non-basic impurities. The compound can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | 1. Insufficient reactivity of the acylating agent. 2. Formation of stable salts with acidic byproducts. 3. Decomposition of starting material. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). 2. Add a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA) to scavenge any acid generated during the reaction. 3. Run the reaction at a lower temperature to minimize thermal decomposition. Ensure the reaction is under an inert atmosphere. |
| Multiple products observed by TLC or LC-MS. | 1. Over-acylation (at the pyridine nitrogen). 2. Side reactions due to impurities. | 1. Use a milder acylating agent or control the stoichiometry carefully. Consider using a protecting group for the amino group if selective N-acylation is desired. 2. Ensure the purity of the starting this compound and the acylating agent. |
Issue 2: Failure or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed or stalls. | 1. Catalyst inhibition by the pyridine nitrogen. 2. Decomposition of the palladium catalyst. 3. Inappropriate choice of ligands or base. | 1. Use a ligand that is less sensitive to coordination by the pyridine nitrogen. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective. 2. Ensure the reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents. The choice of base can be critical for aminopyridine substrates. |
| Significant amount of homocoupling or dehalogenation byproducts. | 1. Suboptimal reaction conditions. 2. Presence of oxygen or moisture. | 1. Lower the reaction temperature. Adjust the stoichiometry of the reagents. 2. Use anhydrous solvents and degas the reaction mixture thoroughly. |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation
This protocol describes a standard method for the N-acetylation of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
-
Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetic anhydride (B1165640) or acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative.
-
Reaction Setup: To a Schlenk flask, add the halo-2-Amino-6-methylpyridine (1.0 equivalent), the boronic acid or ester (1.2 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand under a positive pressure of the inert gas.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane (B91453) and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Potential decomposition pathways of this compound under various stress conditions.
Caption: A troubleshooting workflow for diagnosing and resolving low-yield reactions involving this compound.
References
scale-up challenges for the synthesis of 2-Amino-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Amino-6-methylpyridine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis routes for this compound include the Chichibabin reaction of 2-picoline (2-methylpyridine), a multi-step synthesis commencing with 2-cyano-6-methylpyridine, and the amination of 2-chloro-6-methylpyridine. Other methods, such as the reaction of 2-picoline with chloramine (B81541) or with ammonia (B1221849) over a cobalt catalyst, are also known but are often associated with significant challenges.[1]
Q2: What are the primary scale-up challenges associated with the Chichibabin reaction for this synthesis?
A2: The primary scale-up challenges for the Chichibabin reaction include the use of hazardous reagents like sodium amide, which requires strictly anhydrous conditions, and the formation of by-products such as 2,6-diaminopyridine (B39239).[2][3] High reaction temperatures can also lead to the formation of other by-products like toluidines, xylidines, and diphenylamine.[4] Managing the evolution of hydrogen gas is another critical safety consideration during scale-up.[3]
Q3: Are there safer alternatives to the traditional Chichibabin reaction?
A3: Yes, modifications to the Chichibabin reaction aim to improve safety and yield. One alternative involves a multi-step synthesis starting from 2-cyano-6-methylpyridine, which proceeds through hydrolysis to 6-methyl-2-pyridinecarboxamide followed by a Hofmann degradation. This route utilizes milder reaction conditions and can produce high yields.[5] Another approach is the catalytic amination of 2-bromo-6-methylpyridine (B113505) using a copper catalyst, which can also provide good yields under less harsh conditions.[6]
Q4: How can I purify crude this compound effectively on a larger scale?
A4: Large-scale purification of this compound is typically achieved through vacuum distillation.[5] Crystallization is another effective method; the crude product can be crystallized from solvents like acetone (B3395972) or a mixture of dichloromethane (B109758) and petroleum ether.[7] For persistent impurities, treatment with sodium hydroxide (B78521) pellets followed by fractional distillation can be employed.[7]
Troubleshooting Guides
Problem 1: Low Yield in Chichibabin Reaction
| Potential Cause | Troubleshooting Step |
| Moisture in reaction | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Sodium amide is highly sensitive to moisture. |
| Inactive Sodium Amide | The purity of sodium amide can affect the reaction yield. Interestingly, very pure sodium amide may not be as reactive as slightly less pure material, possibly due to a catalytic effect of impurities.[8] Consider using a new batch of sodium amide or one from a different supplier. |
| Sub-optimal Temperature | The reaction temperature is critical. For reactions in aprotic solvents like xylene, maintain the temperature between 124-129°C.[5] Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote by-product formation. |
| Insufficient Reaction Time | The Chichibabin reaction can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. For the reaction in xylene, a reaction time of 10 hours has been reported to give good yields.[5] |
Problem 2: Formation of 2,6-diaminopyridine By-product
| Potential Cause | Troubleshooting Step |
| Excess Sodium Amide | The formation of the diamino by-product is favored by an excess of sodium amide.[2] Use a stoichiometric amount or a slight excess of sodium amide relative to the 2-picoline. |
| High Reaction Temperature | Elevated temperatures can promote the second amination.[2] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Difficulties in Hofmann Degradation Step (from 2-cyano-6-methylpyridine route)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Temperature | The optimal reaction temperature for the Hofmann degradation is 60°C. Lower temperatures will slow down the reaction, while higher temperatures can lead to the formation of impurities and reduce the yield.[5] |
| Incorrect Reagent Concentration | The concentration of the sodium hypobromite (B1234621) solution is important. Ensure it is prepared correctly and added dropwise at the specified temperature (0°C) to control the exothermic reaction.[5] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Key Challenges |
| Chichibabin Reaction (in Xylene) | 2-Picoline | Sodium Amide, Xylene, Liquid Ammonia, Ferric Nitrate | 72%[5] | Hazardous reagents, anhydrous conditions, by-product formation. |
| From 2-Cyano-6-methylpyridine | 2-Cyano-6-methylpyridine | NaOH, H₂O₂, Bromine | >74% (overall)[5] | Multi-step process, handling of bromine. |
| From 2-Hydroxy-6-methylpyridine | 2-Hydroxy-6-methylpyridine | Ammonia | 27%[1] | Low yield, availability of starting material. |
| From 2-Picoline and Chloramine | 2-Picoline | Chloramine | Moderate (not specified)[4] | Unstable and difficult-to-handle reagent, multi-stage isolation.[4] |
| Catalytic Amination | 2-Bromo-6-methylpyridine | Aq. Ammonia, Cu₂O, K₂CO₃, DMEDA | Not specified for this specific product, but 92% for 2-aminopyridine[6] | Catalyst cost, potential for heavy metal contamination. |
Experimental Protocols
Protocol 1: Synthesis via Chichibabin Reaction in Xylene
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Preparation of Sodium Amide in Liquid Ammonia: In a reaction vessel equipped for low-temperature reactions, add liquid ammonia. To this, add a catalytic amount of ferric nitrate. Slowly add small pieces of metallic sodium while stirring. Continue stirring for 3 hours after the addition is complete. Allow the ammonia to evaporate until a slurry of sodium amide is obtained.
-
Amination Reaction: Add anhydrous xylene to the sodium amide slurry. Stir and raise the temperature to 120°C to evaporate any residual ammonia. Once the temperature is stable, add 2-picoline dropwise. After the addition, maintain the reaction temperature at 124-129°C for 10 hours.
-
Work-up and Purification: Cool the reaction mixture to 90-100°C and slowly add water to hydrolyze the reaction mixture. After stirring for 30 minutes, allow the layers to separate. Separate the xylene layer and distill to recover the xylene. The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa).[5]
Protocol 2: Synthesis from 2-Cyano-6-methylpyridine
-
Hydrolysis to 6-methyl-2-pyridinecarboxamide: To a mixed solvent of 5% (w/w) aqueous sodium hydroxide and acetone, add 2-cyano-6-methylpyridine. While stirring, add 10% (w/w) hydrogen peroxide dropwise over 15 minutes. Increase the temperature to 50°C and continue stirring for 3.5 hours. After the reaction, evaporate the acetone under reduced pressure at a temperature below 50°C. Cool the remaining solution to induce crystallization, and collect the white solid of 6-methyl-2-pyridinecarboxamide by filtration and dry. A molar yield of 84.9% can be expected.[5]
-
Hofmann Degradation: Prepare a solution of sodium hypobromite by slowly adding liquid bromine to a 12% (w/w) aqueous sodium hydroxide solution at 0-5°C and holding for 30 minutes. In a separate vessel, dissolve the 6-methyl-2-pyridinecarboxamide from the previous step in a 12% (w/w) aqueous sodium hydroxide solution. At 0°C, add the freshly prepared sodium hypobromite solution dropwise. After the addition is complete, warm the reaction to 60°C for 30 minutes.
-
Work-up and Purification: Cool the reaction solution and extract with ethyl acetate. Wash the combined organic phases with water, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation, collecting the fraction at 107-108.5°C (2.67 kPa) to yield this compound as a white solid upon cooling.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Chichibabin reaction.
Caption: Troubleshooting guide for low yield in the Chichibabin reaction.
References
- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. alkalimetals.com [alkalimetals.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. This compound | 1824-81-3 [chemicalbook.com]
- 8. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Synthesis Methods for 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
2-Amino-6-methylpyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and other valuable chemical compounds. The efficiency, cost-effectiveness, and environmental impact of its production are critical considerations for researchers and the chemical industry. This guide provides a detailed comparative analysis of three prominent methods for the synthesis of this compound: the Chichibabin reaction, synthesis via 2-cyano-6-methylpyridine, and the copper-catalyzed amination of 2-chloro-6-methylpyridine (B94459).
At a Glance: Comparison of Synthesis Methods
| Parameter | Chichibabin Reaction | Synthesis from 2-Cyano-6-methylpyridine | Copper-Catalyzed Amination of 2-Chloro-6-methylpyridine |
| Starting Material | 2-Methylpyridine (B31789) (α-Picoline) | 2-Cyano-6-methylpyridine | 2-Chloro-6-methylpyridine |
| Overall Yield | ~72%[1] | ~74% (overall from two steps)[1] | High (specific yield not reported, but implied to be high) |
| Purity | 90% (by GLC) reported in a modified procedure[2] | High (intermediate purity >95%)[3] | High (implied by patent) |
| Reaction Conditions | High temperature (124-129°C), atmospheric pressure | Mild to moderate temperatures (50-60°C), atmospheric pressure | Moderate temperature (145-155°C), high pressure (3.8-4.0 MPa) |
| Key Reagents | Sodium amide, Xylene | Hydrogen peroxide, Sodium hydroxide (B78521), Sodium hypobromite (B1234621) | Ammonia (B1221849), Copper catalyst (e.g., CuSO₄) |
| Reaction Time | ~10 hours[1] | Step 1: ~3.5 hours, Step 2: ~0.5 hours | ~8-9 hours |
| Scalability | Established for industrial scale, but with safety concerns | Suitable for industrial production[1] | Suitable for industrial scale |
| Safety Concerns | Use of highly reactive and hazardous sodium amide | Use of corrosive bromine and strong bases | Use of high-pressure autoclave and ammonia |
| Environmental Impact | Use of organic solvents (xylene) | Aqueous reaction media in later steps | Use of a metal catalyst |
| Relative Cost | Potentially lower starting material cost, but hazardous reagent handling costs | Moderate starting material and reagent costs | Higher starting material cost, catalyst cost |
Method 1: The Chichibabin Reaction
The Chichibabin reaction, first reported in 1914, is a classic method for the direct amination of pyridines.[4] It involves the reaction of 2-methylpyridine with sodium amide in an inert solvent like xylene.
Experimental Protocol
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Preparation of Sodium Amide: In a reaction vessel equipped with a stirrer and a reflux condenser, prepare sodium amide from metallic sodium and liquid ammonia in the presence of a ferric nitrate (B79036) catalyst.
-
Reaction Setup: Add anhydrous xylene to the sodium amide.
-
Reaction Execution: Heat the mixture to 120°C to evaporate any residual ammonia. Then, add 2-methylpyridine dropwise. After the addition is complete, maintain the reaction temperature at 124-129°C for 10 hours.[1]
-
Work-up and Purification: Cool the reaction mixture and slowly add water to hydrolyze the reaction product at 90-100°C. Separate the xylene layer and distill it to recover the solvent. The crude product is then purified by vacuum distillation, collecting the fraction at 90-120°C (1.33-2.67 kPa) to yield this compound.[1]
Signaling Pathway and Logical Relationships
Caption: Chichibabin reaction workflow.
Method 2: Synthesis from 2-Cyano-6-methylpyridine
This two-step method involves the hydrolysis of 2-cyano-6-methylpyridine to 6-methyl-pyridine-2-carboxamide, followed by a Hofmann degradation to yield the final product. This route is reported to have high yields and mild reaction conditions, making it suitable for industrial production.[1]
Experimental Protocol
Step 1: Synthesis of 6-Methyl-pyridine-2-carboxamide
-
Reaction Setup: In a reaction vessel, dissolve 47.2 g (0.4 mol) of 2-cyano-6-methylpyridine in a mixture of 320 mL of 5% aqueous sodium hydroxide and 320 mL of acetone (B3395972).
-
Reaction Execution: Add 123.5 mL of 10% hydrogen peroxide dropwise over 15 minutes. Heat the mixture to 50°C and stir for 3.5 hours.
-
Work-up: Evaporate the acetone under reduced pressure at a temperature below 50°C. Cool the remaining aqueous solution to induce crystallization.
-
Isolation: Filter the solid product and dry to obtain 6-methyl-pyridine-2-carboxamide. The reported molar yield is 84.9%.[5]
Step 2: Hofmann Degradation to this compound
-
Preparation of Sodium Hypobromite: In a separate vessel cooled with an ice-salt bath to 0-5°C, slowly add 21 mL of liquid bromine to 320 mL of a 12% aqueous sodium hydroxide solution. Maintain the temperature for 30 minutes to prepare the sodium hypobromite solution.
-
Reaction Setup: Dissolve the 6-methyl-pyridine-2-carboxamide obtained in the previous step in 250 mL of a 12% aqueous sodium hydroxide solution.
-
Reaction Execution: Add the freshly prepared sodium hypobromite solution dropwise at 0°C. After the addition, allow the reaction temperature to rise to 60°C and maintain for 30 minutes.[1]
-
Work-up and Purification: Cool the reaction mixture and extract three times with 270 mL of ethyl acetate. Wash the combined organic layers twice with 50 mL of water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 107-108.5°C (2.67 kPa) to yield this compound as a white solid. The reported molar yield for this step is above 87%.[5]
Signaling Pathway and Logical Relationships
Caption: Synthesis from 2-cyano-6-methylpyridine.
Method 3: Copper-Catalyzed Amination of 2-Chloro-6-methylpyridine
A modern approach to the synthesis of aminopyridines involves the transition-metal-catalyzed amination of halopyridines. This method, adapted from a patent for a similar substrate, utilizes a copper catalyst to facilitate the reaction between 2-chloro-6-methylpyridine and ammonia.
Experimental Protocol
-
Reaction Setup: In a high-pressure autoclave, combine 1.275 kg of 2-chloro-6-methylpyridine, 1.9 kg of methanol (B129727), 1.25 kg of liquid ammonia, and 63.7 g of a copper catalyst (e.g., CuSO₄).
-
Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture to 150°C. The pressure will rise to approximately 4 MPa. Maintain these conditions for 8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to 40°C and carefully vent the excess ammonia.
-
Purification: Distill the methanol from the reaction mixture under normal pressure. The remaining crude product can be further purified by distillation or recrystallization to yield this compound. The patent suggests a high yield and purity for this method.
Signaling Pathway and Logical Relationships
Caption: Copper-catalyzed amination workflow.
Conclusion
The choice of synthesis method for this compound depends on several factors including the scale of production, available equipment, cost considerations, and safety protocols.
-
The Chichibabin reaction is a historically significant and direct method, but its use of hazardous sodium amide and high temperatures raises safety and handling concerns, particularly for large-scale production.
-
The synthesis from 2-cyano-6-methylpyridine offers a high-yielding and safer alternative with milder reaction conditions. The multi-step nature might be a drawback, but the reported high yields and suitability for industrial production make it an attractive option.
-
The copper-catalyzed amination of 2-chloro-6-methylpyridine represents a more modern approach. While it requires a high-pressure reactor, it avoids the use of highly reactive organometallic reagents. The cost and availability of the starting material and catalyst will be key factors in its economic viability.
For academic and small-scale laboratory synthesis, the route from 2-cyano-6-methylpyridine appears to offer a good balance of yield, safety, and operational simplicity. For industrial-scale production, a thorough cost and safety analysis of both the cyano-pyridine route and the copper-catalyzed amination would be necessary to determine the most advantageous method.
References
A Comparative Guide to the Reactivity of 2-Amino-6-methylpyridine and Other Aminopyridines
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyridines is paramount for the rational design and synthesis of novel chemical entities. The aminopyridine scaffold, in particular, is a cornerstone in medicinal chemistry, and the subtle interplay of electronic and steric effects introduced by substituents can dramatically alter the reactivity of the pyridine (B92270) ring and the exocyclic amino group. This guide provides an in-depth comparison of the reactivity of 2-amino-6-methylpyridine with other fundamental aminopyridines: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). The analysis is supported by experimental data, primarily focusing on basicity as a key indicator of nucleophilicity, and is supplemented with detailed experimental protocols for key reactions.
Comparative Basicity: A Quantitative Look at Nucleophilicity
The basicity of an aminopyridine, quantified by the pKa of its conjugate acid, is a fundamental parameter that reflects the availability of the lone pair of electrons on the ring nitrogen and, consequently, its nucleophilicity. A higher pKa value indicates a stronger base. The table below summarizes the experimental pKa values for this compound and its parent aminopyridine analogues.
| Compound | Structure | pKa of Conjugate Acid |
| 4-Aminopyridine | 9.17[1] | |
| This compound | 7.41[2] | |
| 2-Aminopyridine | 6.86[1][3] | |
| 3-Aminopyridine | 6.0[1] |
From this data, a clear trend in basicity emerges: 4-aminopyridine is the strongest base, followed by this compound, then 2-aminopyridine, and finally 3-aminopyridine, which is the weakest base in this series. This trend can be rationalized by considering the electronic and steric effects of the substituents on the pyridine ring.
Factors Influencing Reactivity
The reactivity of aminopyridines is primarily governed by a combination of electronic and steric effects.
Electronic Effects:
-
Amino Group: The amino group is a strong electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the amino group. In 4-aminopyridine, the electron-donating effect of the amino group strongly activates the ring nitrogen, making it more basic. In 2-aminopyridine, this effect also enhances the basicity of the ring nitrogen. In 3-aminopyridine, the resonance effect of the amino group does not increase the electron density at the ring nitrogen, resulting in a significantly lower basicity compared to the 2- and 4-isomers.
-
Methyl Group: The methyl group in this compound is an electron-donating group through an inductive effect (+I effect). This further increases the electron density on the pyridine ring, making the ring nitrogen more basic than that of 2-aminopyridine.
Steric Hindrance:
The presence of a methyl group at the 6-position in this compound introduces steric hindrance around the adjacent ring nitrogen and the amino group. This steric bulk can impede the approach of reactants, potentially slowing down reaction rates compared to the less hindered 2-aminopyridine.
Comparative Reactivity in Key Reactions
While directly comparable quantitative data on reaction kinetics and yields across all four aminopyridines is scarce in the literature, their reactivity in key synthetic transformations can be predicted based on the interplay of the aforementioned electronic and steric factors.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The reactivity in SNAr reactions is influenced by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.
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This compound and 2-Aminopyridine: The electron-donating amino group at the 2-position generally deactivates the ring towards SNAr compared to an unsubstituted pyridine. However, if a good leaving group is present at another position (e.g., 3- or 5-), the amino group can influence the regioselectivity of the attack.
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3-Aminopyridine: The deactivating effect of the amino group at the 3-position is less pronounced, and the reactivity in SNAr will be highly dependent on the position of the leaving group.
-
4-Aminopyridine: The strong electron-donating effect of the 4-amino group significantly deactivates the ring towards SNAr.
Diazotization
The conversion of the primary amino group to a diazonium salt is a crucial reaction for the further functionalization of aminopyridines, often followed by Sandmeyer-type reactions. The stability and reactivity of the resulting diazonium salt are influenced by the electronic environment of the pyridine ring.
-
This compound and 2-Aminopyridine: The diazonium salts of 2-aminopyridines are known to be relatively unstable. The electron-donating nature of the ring can facilitate the loss of dinitrogen. The steric hindrance from the methyl group in this compound might influence the rate of diazotization and the stability of the resulting diazonium salt.
-
3-Aminopyridine: The diazonium salt of 3-aminopyridine is generally more stable than that of the 2-isomer.
-
4-Aminopyridine: The 4-aminopyridine diazonium salt is also relatively unstable.
In general, the yields of subsequent Sandmeyer reactions are often modest for aminopyridines due to the instability of the diazonium intermediates and potential side reactions.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of an aminopyridine.
Materials:
-
Aminopyridine sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl)
-
Deionized water
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of the aminopyridine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration:
-
Place the beaker with the aminopyridine solution on the magnetic stirrer and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, passing the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve.
-
The pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point) is equal to the pKa of the conjugate acid of the aminopyridine.
-
Nucleophilic Aromatic Substitution: A Representative Protocol
Objective: To perform a nucleophilic aromatic substitution on a halo-aminopyridine.
Reaction: Reaction of 2-amino-5-chloropyridine (B124133) with a nucleophile (e.g., morpholine).
Materials:
-
2-Amino-5-chloropyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add 2-amino-5-chloropyridine (1.0 eq), Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (1.5 eq).
-
Reagent Addition: Evacuate and backfill the tube with the inert gas three times. Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted aminopyridine.
Diazotization of an Aminopyridine
Objective: To prepare a diazonium salt from an aminopyridine for subsequent reactions.
Reaction: Diazotization of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Ice
-
Water
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
Procedure:
-
Amine Solution Preparation: In the three-necked round-bottom flask, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. Maintain the reaction temperature between 0 and 5 °C.
-
Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The completion of the reaction can be tested by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
Use of Diazonium Salt: The resulting diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction) without isolation.
Mandatory Visualizations
References
Comparative Guide to Validated Analytical Methods for 2-Amino-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods applicable to the quantification and purity assessment of 2-Amino-6-methylpyridine. As detailed validated method data for this specific compound is not extensively published, this document outlines expected performance characteristics and detailed experimental protocols based on established validation practices for analogous pyridine (B92270) derivatives and in accordance with ICH Q2(R1) guidelines. The provided quantitative data should be considered illustrative and would require confirmation during in-house method validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical validation parameters for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Visible Spectrophotometry for the analysis of this compound.
| Validation Parameter | RP-HPLC with UV Detection | GC-FID | UV-Visible Spectrophotometry |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 10 - 200 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 µg/mL | ~1.5 µg/mL |
| Specificity | High (Separates from impurities) | High (Separates volatile impurities) | Low (Interference from absorbing species) |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly suitable for the accurate quantification and purity determination of this compound, offering excellent specificity and sensitivity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.02 M phosphate (B84403) buffer (pH adjusted to 6.5 with phosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Solution: Prepare a sample solution of the test article in the mobile phase at a target concentration within the calibration range.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for assessing the purity of this compound, particularly for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1)
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at an appropriate concentration.
-
Sample Solution: Dissolve the sample in the same solvent to a similar concentration as the standard solution.
UV-Visible Spectrophotometry
This method offers a simple and rapid approach for the quantification of this compound in solutions where it is the primary absorbing species.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
Measurement Parameters:
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound in the chosen solvent (typically between 250-260 nm in a neutral solvent).
-
Solvent: Methanol or 0.1 N HCl.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5, 10, 20, 30, 40, and 50 µg/mL).
-
Sample Solution: Prepare a sample solution of the test article in the same solvent to achieve a concentration that falls within the established calibration range.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: General Experimental Workflow for Analysis.
spectroscopic comparison of 2-Amino-6-methylpyridine and its isomers
A Spectroscopic Comparison of 2-Amino-6-methylpyridine and Its Isomers
This guide provides a detailed spectroscopic comparison of this compound and its various isomers, offering valuable data for researchers, scientists, and professionals in drug development. The comparative analysis is based on key spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Aminomethylpyridines
Aminomethylpyridines are a class of heterocyclic organic compounds that feature both an amino group (-NH₂) and a methyl group (-CH₃) attached to a pyridine (B92270) ring. The relative positions of these substituents give rise to numerous isomers, each with distinct physicochemical properties and spectroscopic fingerprints. Understanding these differences is crucial for unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This guide focuses on this compound and its isomers where the amino and methyl groups are attached to the pyridine ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the amino and methyl groups and their positions on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-3 | H-4 | H-5 | -CH₃ | -NH₂ | Solvent | Reference |
| This compound | 6.32 | 7.14 | 6.13 | 2.28 | 5.23 | CDCl₃ | [1][2] |
| 2-Amino-5-methylpyridine | 6.32 | 7.12 | - | 2.12 | 4.67 | CDCl₃ | [3] |
| 2-Amino-4-methylpyridine | 6.20 | - | 6.37 | 2.16 | 4.68 | CDCl₃ | |
| 2-Amino-3-methylpyridine | - | 7.18 | 6.53 | 1.98 | 5.22 | CDCl₃ | [4] |
| 3-Amino-2-methylpyridine | - | 6.95 | 7.85 | 2.35 | 3.60 | CDCl₃ | |
| 4-Amino-2-methylpyridine | 6.48 | - | 7.88 | 2.33 | 4.40 | CDCl₃ | [5] |
| 5-Amino-2-methylpyridine | 7.85 | 6.85 | - | 2.30 | 3.50 | CDCl₃ |
Note: The assignments of H-3, H-4, and H-5 are based on typical coupling patterns and substituent effects. Some values are approximated from spectral data.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment and the position of the substituents.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ | Solvent | Reference |
| This compound | 158.6 | 108.4 | 138.1 | 111.5 | 157.1 | 24.2 | CDCl₃ | [6] |
| 2-Amino-5-methylpyridine | 157.1 | 112.1 | 138.8 | 129.5 | 147.9 | 17.1 | CDCl₃ | [7][8] |
| 2-Amino-3-methylpyridine | 157.9 | 119.2 | 137.9 | 121.1 | 146.5 | 17.5 | CDCl₃ | [9][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Key vibrational frequencies are characteristic of specific bonds.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | ν(N-H) stretch | ν(C=N) / ν(C=C) stretch | ν(C-H) stretch (aromatic) | ν(C-H) stretch (aliphatic) | Reference |
| This compound | 3450, 3300 | 1610, 1580 | 3050 | 2950 | [11][12] |
| 2-Amino-5-methylpyridine | 3444, 3335 | 1620, 1585 | 3040 | 2960 | [2][8] |
| 2-Amino-4-methylpyridine | 3430, 3290 | 1615, 1575 | 3060 | 2970 | |
| 2-Amino-3-methylpyridine | 3409, 3281 | 1626, 1520 | 3066 | 2944 | [13] |
Note: Values are approximate and can vary based on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. All listed isomers have a nominal molecular weight of 108 g/mol .
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Ionization Method | Reference |
| This compound | 108 | 107, 93, 80, 66, 65 | EI | [7][14][15] |
| 2-Amino-5-methylpyridine | 108 | 107, 93, 80, 66 | EI | [8] |
| 2-Amino-4-methylpyridine | 108 | 107, 80, 53 | EI | [14][16] |
| 2-Amino-3-methylpyridine | 108 | 107, 93, 80, 66 | EI | [9][10] |
Note: Fragmentation patterns can be complex and are highly dependent on the instrument and conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following are generalized procedures for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the aminomethylpyridine isomer was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[6] The solution was filtered if any solid particles were present.[11]
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 MHz or 400 MHz.
-
Data Acquisition :
-
¹H NMR : Spectra were acquired with a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Spectra were acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and typically required several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound was ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.[17] Alternatively, a thin film was prepared by dissolving the sample in a volatile solvent like dichloromethane, applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Bruker model.
-
Data Acquisition : Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.[3]
-
Instrumentation : Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition : The sample was introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy was set to a standard 70 eV.[18][19] The mass analyzer scanned a mass range of m/z 10-200.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the aminomethylpyridine isomers.
Caption: General workflow for the spectroscopic analysis of aminomethylpyridine isomers.
Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and its isomers. While they share the same molecular formula and weight, the positions of the amino and methyl groups on the pyridine ring lead to significant differences in their NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns. These differences are critical for the accurate identification and characterization of these compounds in various research and development settings. The provided experimental protocols offer a foundation for obtaining reliable and comparable spectroscopic data.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-3-picoline(1603-40-3) 1H NMR [m.chemicalbook.com]
- 5. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 14. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pipzine-chem.com [pipzine-chem.com]
- 16. 4-Methylpyridin-2-amine(695-34-1) MS spectrum [chemicalbook.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative Guide to Ligand Performance: 2-Amino-6-methylpyridine-based Ligands vs. Phosphine Ligands in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an appropriate ligand is a critical parameter for the success of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, is particularly sensitive to ligand choice, which profoundly influences reaction yields, catalyst stability, and substrate scope. This guide provides an objective, data-driven comparison of 2-Amino-6-methylpyridine-based ligands against well-established, bulky electron-rich phosphine (B1218219) ligands in the context of a challenging Suzuki-Miyaura cross-coupling reaction.
Performance Comparison in a Model Reaction
The following table summarizes the comparative performance of a representative this compound-based ligand and the widely used phosphine ligand, XPhos, in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction is a standard benchmark for assessing catalyst performance. While direct head-to-head comparative studies are limited, the data presented is a realistic representation based on typical performance characteristics of these ligand classes in similar transformations.[1][2][3]
| Ligand/Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound-based Ligand / Pd(OAc)₂ | 2 | 100 | 12 | 85 | 42.5 |
| XPhos / Pd₂(dba)₃ | 1 | 80 | 4 | 95 | 95 |
Note: The data in this table is representative and for comparative purposes only. Actual experimental results will require specific optimization.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid is provided below. This protocol is based on common literature practices and should be adapted and optimized for specific substrates and ligands.[4][5][6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01-0.05 mmol)
-
Ligand (e.g., this compound derivative, XPhos) (0.02-0.10 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precursor, ligand, and base.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a logical workflow for ligand screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for ligand screening and optimization.
Concluding Remarks
The choice between a this compound-based ligand and a bulky, electron-rich phosphine ligand like XPhos is highly dependent on the specific requirements of the chemical transformation. While phosphine ligands often demonstrate higher turnover numbers and efficiency at lower catalyst loadings and temperatures, pyridine-based ligands can offer alternative reactivity and may be more cost-effective. For challenging substrates, particularly those containing heterocyclic moieties, an empirical screening of different ligand classes is often necessary to identify the optimal catalytic system.[7][8] This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of Suzuki-Miyaura cross-coupling reactions.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Amino-6-methylpyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Amino-6-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals.[1] The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with detailed experimental protocols and supporting data.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity determination of this compound depends on several factors, including the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Typical Purity Range | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Key Advantages | Common Limitations |
| HPLC (UV) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | 98.0% - 99.9% | LOD: ~0.01% LOQ: ~0.03% | High resolution for separating closely related impurities. Well-established and widely available. | Requires a chromophore for UV detection. Non-volatile buffers can be incompatible with MS detection. |
| GC-MS | Separation of volatile compounds followed by detection and identification by mass spectrometry. | >98.0% (by GC area %) | LOD: <0.01% LOQ: <0.05% | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for polar compounds. |
| qNMR (¹H NMR) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei. | >95% | Dependent on impurity structure and concentration. | Primary analytical method, does not require a reference standard of the analyte. Provides structural information. | Lower sensitivity compared to chromatographic methods for trace impurities. Potential for signal overlap. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundation for developing specific methods for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in synthesized this compound.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Port Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent such as dichloromethane (B109758) or methanol.
-
Data Analysis: Identify the main peak of this compound based on its retention time and mass spectrum.[2] Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify purity by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute purity determination without the need for a specific reference standard of this compound.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Comparison with Alternative Aminopyridines
2-Amino-4-methylpyridine and 2-Amino-5-methylpyridine are common structural isomers and alternatives to this compound in various synthetic applications. The analytical approaches for purity assessment are similar, but their physicochemical properties can influence the choice of method and experimental conditions.
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Typical Purity (Commercial) | Key Purity Considerations |
| This compound | 108.14 | 40-44 | 208-209 | >98%[3][4] | Potential for isomeric impurities from synthesis. |
| 2-Amino-4-methylpyridine | 108.14 | 96-99 | 230 | >98% | Higher melting point may affect sample preparation for GC. |
| 2-Amino-5-methylpyridine | 108.14 | 76-78 | 227 | >98.5%[5] | Similar impurity profile to the 6-methyl isomer is expected. |
Visualizing the Workflow
A clear and logical workflow is essential for a robust purity assessment. The following diagrams, generated using the DOT language, illustrate the key steps in the analytical processes.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. This compound | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1824-81-3 CAS | this compound | Amines & Amine Salts | Article No. 1048D [lobachemie.com]
- 4. researchgate.net [researchgate.net]
- 5. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048 [lobachemie.com]
A Comparative Analysis of the Biological Activities of 2-Amino-6-methylpyridine Analogs
Introduction
2-Amino-6-methylpyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives, or analogs, have garnered significant attention due to their wide spectrum of biological activities. These compounds are being explored for their potential as therapeutic agents in various domains, including oncology, inflammation, and infectious diseases.[1][2] The versatility of the 2-aminopyridine (B139424) core allows for structural modifications that can enhance potency and selectivity for specific biological targets.[2][3] This guide provides a comparative overview of the anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities of various this compound analogs, supported by experimental data and methodologies.
Anticancer Activity
Derivatives of the pyridine (B92270) scaffold have shown significant potential as anticancer agents, with several approved drugs, such as Sorafenib and Crizotinib, featuring this core structure.[4] Analogs of this compound have been synthesized and evaluated against numerous cancer cell lines, demonstrating potent growth-inhibitory effects.[5][6] The mechanism of action often involves the inhibition of key proteins in cancer progression, such as tyrosine kinases or histone deacetylases.[3][6]
Comparative Data on Anticancer Activity
| Compound/Analog | Cancer Cell Line(s) | Activity Metric (IC50 / GI50) | Reference |
| Pyridine-Urea derivative 8e | MCF-7 (Breast) | IC50 = 0.22 µM | [4] |
| Pyridine-Urea derivative 8n | MCF-7 (Breast) | IC50 = 1.88 µM | [4] |
| 2,6-dihaloarylchalcone 3a | Hela (Cervix), MCF-7 (Breast) | IC50 = 3.5 µg/mL (Hela), 4.5 µg/mL (MCF7) | [7] |
| Ethisterone-based fused-thiazole compounds | Various | Submicromolar concentrations | [5] |
| 2,4,6-trisubstituted pyridine derivatives | Renal and Prostate cancer lines | Potent activity reported | [6] |
| 2-methylquinoline-pyridine hybrid | A549 (Lung), MCF-7 (Breast) | Activity comparable to doxorubicin | [8] |
Signaling Pathway: VEGFR-2 Inhibition
Several pyridine-based derivatives exert their anticancer effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridine-urea analogs.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrimidine and pyridine derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10] The modulation of signaling pathways such as NF-κB and NRF2 is a common mechanism for these compounds.[11][12]
Comparative Data on Anti-inflammatory Activity
| Compound/Analog | Target/Assay | Activity Metric (IC50) | Reference |
| This compound-4-thiazolidinone hybrid DSB-009 | In-vitro anti-inflammatory assay | Potent activity with a low µM IC50 value | [13] |
| 2-Amino-4-methylpyridine analog 2 | iNOS Inhibition | IC50 = 28 nM | [14] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 µmol | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 µmol | [9] |
| Tetrahydrobenzo[b]thiophene derivative 3a | NO Inhibition (RAW 264.7 cells) | 87.07% inhibition | [12] |
Signaling Pathway: NRF2 and NF-κB Modulation
Certain aminopyridine analogs exhibit anti-inflammatory effects by activating the NRF2 antioxidant pathway while inhibiting the pro-inflammatory NF-κB pathway. This dual action reduces oxidative stress and suppresses the production of inflammatory cytokines.
Caption: Dual modulation of NF-κB and NRF2 pathways by anti-inflammatory analogs.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 2-Aminopyridine derivatives have demonstrated notable activity against a range of pathogenic bacteria, particularly Gram-positive strains.[1][5][15] The introduction of specific functional groups or coordination with metal ions can significantly enhance their antibacterial potency.[16]
Comparative Data on Antimicrobial Activity
| Compound/Analog | Bacterial Strain(s) | Activity Metric (MIC) | Reference |
| Compound 2c (cyclohexylamine derivative) | S. aureus, B. subtilis | 0.039 µg/mL | [1] |
| 4-trifluoromethyl phenyl hydrazone derivative 24 | B. subtilis | 3.125 µg/mL | [5] |
| Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid complex | General antibacterial activity | Highest activity among tested complexes | [16] |
| Pyridoxine functionalized 2-amino-6-sulfanylpyridines | Gram-positive strains | 0.5–4 µg/mL | [3] |
| Pyridoxine functionalized 2-amino-6-sulfanylpyridines | E. coli (Gram-negative) | 8–64 µg/mL | [3] |
Experimental Protocols & Workflow
The biological evaluation of this compound analogs follows a standardized workflow, from initial screening to detailed mechanistic studies.
General Experimental Workflow
Caption: Standard workflow for the biological evaluation of synthesized compounds.
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : The synthesized analogs are dissolved in DMSO to create stock solutions. These are then serially diluted in culture media and added to the cells. A control group receives media with DMSO only. Plates are incubated for 48-72 hours.
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is converted by viable cells into purple formazan (B1609692) crystals.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader.
-
Analysis : The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol for In Vitro Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Bacterial Culture : Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation : Compounds are serially diluted in a 96-well microtiter plate using the broth.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture : RAW 264.7 macrophage cells are cultured and seeded in a 96-well plate as described for the MTT assay.
-
Treatment : Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation : Cells are then stimulated with LPS (1 µg/mL) to induce inflammation and NO production. Control wells are left unstimulated. The plates are incubated for 24 hours.
-
Griess Assay : After incubation, 50 µL of the cell supernatant from each well is transferred to a new plate. An equal volume of Griess reagent is added, and the mixture is incubated for 15 minutes at room temperature.
-
Data Acquisition : The absorbance is measured at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis : The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating 2-Amino-6-methylpyridine as a Pharmaceutical Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Amino-6-methylpyridine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its validation as a high-quality precursor is critical to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of synthesis routes for this compound, its application in the synthesis of notable APIs, and detailed analytical methodologies for its validation.
Comparative Analysis of Synthesis Routes for this compound
The selection of a synthetic route for this compound is a crucial decision in pharmaceutical manufacturing, with each method presenting distinct advantages and disadvantages in terms of yield, purity, and operational complexity.
| Synthesis Method | Key Reactants | Typical Yield | Advantages | Disadvantages |
| Chichibabin Reaction | 2-Picoline, Sodium Amide (NaNH₂) | 70-85%[1] | High yield, well-established method. | Use of hazardous sodium amide, requires high temperatures, potential for over-amination to form 2,6-diaminopyridine.[1][2] |
| Catalytic Amination | 2-Bromo-6-methylpyridine, Aqueous Ammonia, Copper(I) Oxide catalyst | Up to 97%[3] | High yield, milder reaction conditions compared to Chichibabin. | Requires a catalyst, which may need to be removed from the final product. |
| From 2-Picoline and Chloramine | 2-Picoline, Chloramine | Moderate | Avoids the use of sodium amide. | Chloramine is unstable and difficult to handle; the isolation process is multi-staged and cumbersome.[4][5] |
| From Hydroxy Compounds | 6-Methyl-2-hydroxypyridine, Ammonia | ~27%[4][5] | Utilizes a different starting material. | Low yield, starting material may not be readily available.[4][5] |
| From 1,3-Diaminobenzene | 1,3-Diaminobenzene, Ammonia, Zeolite Catalyst | Variable (e.g., 41.1% in one example)[5] | Readily available starting material. | Can produce a mixture of isomers (e.g., 2-methyl-4-aminopyridine) and requires high pressure and temperature.[5] |
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The utility of this compound as a precursor is demonstrated in the synthesis of several commercially significant APIs.
Nalidixic Acid
Nalidixic acid, a quinolone antibiotic, is a prime example of an API synthesized from this compound. The synthesis involves the initial reaction of this compound with diethyl ethoxymethylenemalonate.
Alternative Precursor for Nalidixic Acid: While this compound is a common precursor, alternative synthetic strategies for quinolone antibiotics exist. These can involve the construction of the quinolone ring system from different starting materials, such as substituted anilines, which then undergo cyclization reactions. However, the route from this compound is often favored for its efficiency in establishing the required naphthyridine core of nalidixic acid.
Pirfenidone (B1678446)
Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis, can also be synthesized from a derivative of this compound. The synthesis involves the conversion of 2-amino-5-methylpyridine (B29535) to 5-methyl-2(1H)-pyridinone, which is then arylated to yield pirfenidone.[6][7] This highlights the versatility of aminopyridine precursors in the synthesis of a range of APIs.
Experimental Protocols for Validation
Rigorous analytical testing is essential to validate the purity and identity of this compound for pharmaceutical use.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for method development. For a similar compound, 2-Amino-5-bromo-3-methylpyridine, a mobile phase of acetonitrile and water with phosphoric acid has been used.[8] For mass spectrometry compatibility, formic acid is preferred.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Objective: To confirm the identity of this compound and identify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp up to 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol). Derivatization may be necessary for certain impurities to improve their volatility and chromatographic behavior.[9]
-
Data Analysis: The identity of this compound is confirmed by comparing its mass spectrum with a reference spectrum. Impurities are identified by their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To provide definitive structural confirmation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validation
Caption: Workflow for the validation of this compound.
TrkA Signaling Pathway
Derivatives of aminopyridines are being explored as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell survival and differentiation.[10] Understanding the TrkA signaling pathway is crucial for the rational design of such inhibitors.
Caption: Simplified TrkA signaling pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin Reaction | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. alkalimetals.com [alkalimetals.com]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 7. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 8. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
2-Amino-6-methylpyridine: A Comparative Review of its Applications in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the applications of 2-Amino-6-methylpyridine in the synthesis of key pharmaceutical compounds. We delve into its performance against alternative synthetic routes, supported by experimental data and detailed methodologies.
This compound is a versatile pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] Its primary applications lie in its role as a key intermediate for antibacterial agents, such as nalidixic acid, and in the development of targeted cancer therapies, including inhibitors of Phosphoinositide 3-kinase (PI3K) and Tropomyosin receptor kinase (TrkA).[3][4] This guide will explore these applications, presenting a comparative analysis of synthetic routes, quantitative performance data, and the underlying biological pathways.
Nalidixic Acid Synthesis: A Tale of Two Routes
Nalidixic acid, the first of the quinolone antibiotics, is a well-established therapeutic agent for urinary tract infections. The classical synthesis of nalidixic acid prominently features this compound as a starting material.
Traditional vs. Green Synthesis of Nalidixic Acid
A comparative overview of the traditional and a more recent, "green" synthetic approach to nalidixic acid is presented below. Both methods utilize this compound, but differ in their reaction conditions and environmental impact.
| Parameter | Traditional Synthesis | Green Synthesis (Ionic Liquid) |
| Starting Materials | This compound, Diethyl ethoxymethylenemalonate | This compound, Ethyl formate, Diethyl malonate |
| Solvent/Catalyst | High-temperature reaction, potentially with organic solvents | Tris-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297) (ionic liquid) |
| Reported Yield | Data not consistently reported, but generally considered moderate | 86% |
| Environmental Impact | Higher energy consumption, potential use of volatile organic solvents | Lower energy consumption, use of a reusable ionic liquid |
Experimental Protocol: Green Synthesis of Nalidixic Acid
This protocol is adapted from a reported green synthesis method.
-
Reaction Setup: In a reaction vessel, combine this compound, ethyl formate, and diethyl malonate in a tris-(2-hydroxyethyl) ammonium acetate ionic liquid solution.
-
Reaction Conditions: The reaction is carried out with stirring. The specific temperature and reaction time should be optimized based on the detailed literature procedure.
-
Work-up and Purification: Following the completion of the reaction (monitored by TLC), the product is isolated. The ionic liquid can be recovered and reused for subsequent reactions.
-
Characterization: The structure of the synthesized nalidixic acid is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, FTIR, and mass spectrometry.
The use of an ionic liquid in the green synthesis approach not only offers a high yield but also aligns with the principles of sustainable chemistry by minimizing waste and energy consumption.
Central Role in Targeted Cancer Therapy
This compound and its derivatives are pivotal in the synthesis of small molecule inhibitors targeting key signaling pathways in cancer, such as the PI3K/Akt/mTOR and TrkA pathways.
PI3K Inhibitors: Diverse Scaffolds from a Common Precursor
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Pyridine-based scaffolds are a common feature in many PI3K inhibitors.
Experimental Workflow: Synthesis of a Pyridine-Based PI3K Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a pyridine-based PI3K inhibitor, which could potentially utilize an aminopyridine derivative like this compound as a starting material.
Caption: A generalized synthetic workflow for pyridine-based PI3K inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
TrkA Inhibitors: Targeting Neurotrophic Pathways in Cancer
The TrkA receptor, a member of the receptor tyrosine kinase family, is a key mediator of nerve growth factor signaling and is implicated in the growth and progression of various cancers.[6] Aminopyridine derivatives are valuable precursors for the synthesis of potent and selective TrkA inhibitors.
Comparative Synthesis of TrkA Inhibitors
The development of TrkA inhibitors has explored various heterocyclic scaffolds. Below is a comparison of different approaches, some of which can involve aminopyridine precursors.
| Inhibitor Class | Core Scaffold | Precursor Example | Reported Potency (IC50) |
| Aminopyrimidine-based | Aminopyrimidine | - | 5.0 - 7.0 nM (for specific compounds)[7] |
| Pyrazolylpyrimidine-based | 4-Aminopyrazolylpyrimidine | - | Potent, orally bioavailable[8] |
Experimental Protocol: Synthesis of an Aminopyrimidine-Based TrkA Inhibitor
The following is a generalized protocol based on the synthesis of aminopyrimidine TrkA inhibitors.[7]
-
Scaffold Synthesis: The core aminopyrimidine scaffold is synthesized through a series of condensation and cyclization reactions, potentially starting from an aminopyridine derivative.
-
Functionalization: The core scaffold is then functionalized through various coupling reactions (e.g., Suzuki, amide coupling) to introduce different substituents that enhance potency and selectivity.
-
Purification: The final compounds are purified using techniques such as column chromatography and recrystallization.
-
Characterization and Biological Evaluation: The synthesized inhibitors are characterized by spectroscopic methods, and their inhibitory activity against TrkA is determined through enzymatic assays.
TrkA Signaling Pathway
The following diagram illustrates the TrkA signaling pathway and how TrkA inhibitors block its activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Amino-6-methylpyridine
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-6-methylpyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and fatal in contact with skin.[1][2][3] It also causes serious skin and eye irritation and may cause respiratory irritation.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous waste.[5][6]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., Butyl rubber).[2][5]
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields.[2][5]
-
Protective Clothing: A standard laboratory coat. A complete suit protecting against chemicals may be necessary depending on the exposure risk.[2][5]
-
Respiratory Protection: All handling should occur in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust or vapors.[2][5][7]
Hazard and Toxicity Data
The following table summarizes key quantitative hazard data for this compound.
| Hazard Metric | Value | Reference |
| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 1/2); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][2][3] |
| LD50 Oral (Rat) | 100 mg/kg | [4] |
| LD50 Dermal (Rabbit) | 125 mg/kg | [4] |
| Flash Point | 103 °C / 217.4 °F | [8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9][10]
Step 1: Waste Identification and Segregation
-
Classify Waste: All materials contaminated with this compound must be classified as hazardous waste.[5] This includes the pure chemical, solutions, reaction mixtures, and contaminated lab supplies like pipette tips, gloves, and absorbent pads.[5]
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials.[5][11] It should be kept separate from strong oxidizing agents, strong acids, nitriles, and moisture.[1][7][8] Store waste in separate containment bins to segregate it from other waste streams.[12]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Collect waste in a designated, chemically compatible container with a secure, leak-proof screw cap.[11][13][14] The container must be in good condition, free from damage or deterioration.[11]
-
Label Correctly: The container must be clearly labeled as soon as the first drop of waste is added.[7] The label must include:[9][13]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the associated hazards (e.g., "Toxic," "Fatal in Contact with Skin," "Irritant").
-
Step 3: Waste Storage
-
Designated Storage Area: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[12][14]
-
Secondary Containment: The SAA must have secondary containment to prevent spills from spreading.[11][12]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[2][9] Keep containers away from sources of ignition, heat, and direct sunlight.[9]
-
Regular Inspections: Inspect waste accumulation areas weekly for leaks or container deterioration.[11]
Step 4: Final Disposal
-
Professional Disposal Service: The primary recommended disposal method is to use a licensed hazardous waste disposal company.[4]
-
Incineration: The approved disposal technique is burning in a chemical incinerator equipped with an afterburner and scrubber.[1][4] An alternative is to dissolve or mix the material with a combustible solvent before incineration.[4]
-
Arrange for Pickup: Do not allow waste to accumulate beyond legal limits or your lab's capacity.[13] When the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor.[7]
Step 5: Management of Spills and Empty Containers
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill and prevent it from entering drains.[2][4]
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite (B1170534) or sand.[5]
-
Collect the absorbed material and contaminated debris into a suitable, closed container for disposal as hazardous waste.[2][4][7]
-
For large spills, contact your institution's EHS department immediately.[5]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[10]
-
After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[10]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. danielshealth.com [danielshealth.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling 2-Amino-6-methylpyridine
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 2-Amino-6-methylpyridine
This document provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and proper chemical management.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is fatal in contact with skin, toxic if swallowed, and causes severe skin and eye irritation.[1] Engineering controls, such as the use of a fume hood, are the primary line of defense. However, appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Quantitative Safety Data
| Parameter | Value | Source |
| Acute Toxicity, Dermal | Fatal in contact with skin. | [1] |
| Acute Toxicity, Oral | Toxic if swallowed. | [1] |
| Occupational Exposure Limit (OEL) | No established OEL for this compound. The OSHA PEL for the related compound 2-Aminopyridine is 0.5 ppm (2 mg/m³) as an 8-hour TWA. | [2][3] |
| Glove Recommendation | Nitrile Rubber (minimum thickness: 0.11 mm) | [1] |
| Glove Breakthrough Time | > 480 minutes | [1] |
Recommended PPE
-
Hand Protection: Chemical-resistant gloves are essential. Based on available data, nitrile rubber gloves with a minimum thickness of 0.11 mm provide excellent protection with a breakthrough time of over 480 minutes.[1] Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes and dust.[4]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a full-body chemical-resistant suit may be necessary.
-
Respiratory Protection: When handling the solid form, especially if dust may be generated, a respirator is required. A combination cartridge that protects against both particulates and organic vapors/amines is recommended. A P100 (particulate filter) combined with an ammonia/methylamine cartridge would be a suitable choice.[2][5] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the necessary steps from preparation to disposal.
Experimental Protocol for Safe Handling
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified above.
-
Verify that the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
When weighing the solid, use a disposable weigh boat to prevent contamination of the balance.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup and Decontamination:
-
All glassware and surfaces that have come into contact with this compound must be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed, and chemical-resistant waste container.
-
Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.
-
-
Waste Storage:
-
Waste containers must be stored in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1] Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this chemical down the drain.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill:
-
Small Spill: In a fume hood, carefully absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spill: Evacuate the area and contact your institution's emergency response team.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
